D-allocystathionine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331433 | |
| Record name | D-allocystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-83-6 | |
| Record name | D-allocystathionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-allocystathionine CAS number and properties
Stereochemical Properties, Synthesis, and Analytical Applications
Executive Summary
D-Allocystathionine (CAS 2998-83-6) is a non-proteinogenic thioether amino acid and a specific diastereomer of the physiological metabolite L-cystathionine.[1] While L-cystathionine is a critical intermediate in the mammalian transsulfuration pathway—facilitating the conversion of homocysteine to cysteine—D-allocystathionine serves as a vital tool in stereochemical analysis, enzymatic kinetics, and metabolomics. Its structural distinctiveness allows it to function as a robust internal standard and a mechanistic probe for enzymes like Cystathionine
Part 1: Identity & Physicochemical Profile
D-Allocystathionine is defined by its specific stereochemistry at the two chiral centers located on the alanine and homocysteine moieties. Unlike the physiological L-isomer, which possesses a specific (2S, 2'R) configuration (depending on priority assignment conventions for the thioether), the "allo" designation indicates an inversion at one chiral center relative to the reference, while "D" indicates the absolute configuration of the parent amino acid backbone.
Table 1: Physicochemical Properties
| Property | Data |
| Chemical Name | D-Allocystathionine |
| CAS Number | 2998-83-6 |
| Synonyms | (R)-S-(2-Amino-2-carboxyethyl)-D-homocysteine; D-Allo-Cystathionine |
| Molecular Formula | |
| Molecular Weight | 222.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, dilute acid (0.1 M HCl); slightly soluble in ethanol |
| Melting Point | ~281 °C (dec.)[2] |
| pKa Values | |
| Stereochemistry | Diastereomer of L-Cystathionine (CAS 56-88-2) |
Stereochemical Note: The term "Allocystathionine" typically refers to the diastereomer formed by the combination of D-homocysteine and L-serine (or conversely L-homocysteine and D-serine) during synthesis, resulting in a specific relative configuration that differs from the physiological L-L derived form. D-Allocystathionine is the enantiomer of L-Allocystathionine.
Part 2: Biological & Pharmacological Context[3][4]
2.1 Interaction with Transsulfuration Enzymes
The transsulfuration pathway is highly stereoselective. The enzymes CBS and CSE are evolved to process L-cystathionine.
-
Substrate Specificity: D-Allocystathionine is generally a poor substrate for CSE compared to L-cystathionine. This resistance to enzymatic cleavage makes it stable in biological matrices where L-cystathionine would be rapidly degraded.
-
Inhibition Potential: It can act as a competitive inhibitor or a "dead-end" complex former with pyridoxal phosphate (PLP)-dependent enzymes, allowing researchers to freeze reaction kinetics or study active site topology.
2.2 Visualization: Transsulfuration Pathway & Stereoselectivity
The following diagram illustrates the physiological pathway and the position of D-Allocystathionine as an orthogonal probe.
Figure 1: The physiological Transsulfuration pathway showing the orthogonal nature of D-Allocystathionine.
Part 3: Synthesis & Production[5]
Since D-allocystathionine is not the dominant physiological form, it is produced via chemical synthesis.[3] A common route involves the alkylation of homocysteine thiolates with protected serine derivatives, controlling stereochemistry via the starting materials.
Protocol: Chemical Synthesis (General Route)
-
Starting Materials: N-protected D-homocysteine (e.g., N-Boc-D-homocysteine) and a
-chloro-L-alanine derivative. -
Coupling: The thiol group of D-homocysteine displaces the chloride of the alanine derivative under basic conditions (Na/liquid
or NaOEt/EtOH). -
Deprotection: Acid hydrolysis removes the protecting groups (Boc, esters).
-
Purification: The resulting mix (often containing traces of other diastereomers due to racemization) is purified via fractional crystallization or ion-exchange chromatography.
Part 4: Analytical Protocols
The most critical application of D-allocystathionine is as a reference standard to ensure that signals observed in metabolomics are indeed L-cystathionine and not an isomer generated by artifacts or bacterial metabolism.
4.1 HPLC Separation of Diastereomers
Separating L-cystathionine from D-allocystathionine requires high-efficiency columns, often utilizing ion-pairing agents or chiral stationary phases.
Methodology: C18 Ion-Pairing HPLC
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Heptafluorobutyric acid (HFBA) in water (Ion-pairing agent).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-20% B over 30 minutes.
-
Detection: Mass Spectrometry (LC-MS/MS) MRM mode transition m/z 223
134 (loss of alanine moiety) or m/z 223 88. -
Rationale: The HFBA pairs with the amino groups, increasing retention and resolving the subtle hydrophobicity differences between the diastereomers.
4.2 Workflow Visualization: Isomer Resolution
Figure 2: Analytical workflow for distinguishing Cystathionine isomers using D-Allocystathionine as a reference.
References
- Stekol, J. A. (1948). The Synthesis of S-Benzyl-D-homocysteine and L-Cystathionine. Journal of Biological Chemistry.
-
PubChem . (n.d.). Cystathionine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Mudd, S. H., et al. (1965). Transsulfuration in Mammals: Micro-assay and kinetics. Journal of Biological Chemistry. (Contextual reference for enzyme specificity).
Sources
Historical Discovery & Structural Elucidation of Cystathionine Stereoisomers
Abstract
Cystathionine is a critical thioether intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine biosynthesis.[1] Its discovery and structural elucidation in the mid-20th century represented a landmark achievement in sulfur biochemistry, led primarily by Vincent du Vigneaud and colleagues. This guide reconstructs the historical isolation, chemical synthesis, and stereochemical validation of cystathionine’s four isomers (L, D, L-allo, D-allo). It provides a technical analysis of the degradation protocols used to prove its structure and compiles the physical data that remains the gold standard for identification today.
Introduction: The Sulfur Bridge
Before the 1930s, the metabolic connection between the essential amino acid methionine and the semi-essential cysteine was hypothesized but structurally undefined. The discovery of cystathionine provided the "missing link," proving that the sulfur atom of methionine is transferred to the carbon skeleton of serine to form cysteine—a process now known as transsulfuration .
The elucidation of cystathionine was not merely an isolation event; it was a masterclass in stereochemical synthesis. Because the molecule contains two chiral centers , it exists as four distinct stereoisomers. Distinguishing the biologically active L-cystathionine from its allo- counterparts required rigorous chemical synthesis and enzymatic validation using Neurospora mutants and liver extracts.
Historical Discovery & Isolation
The "Lanthionine" Precursor
The path to cystathionine began with the isolation of lanthionine from sodium carbonate-treated wool by Horn and Jones (1941). Lanthionine is a monosulfide analog of cystine. Its discovery prompted du Vigneaud to investigate whether a similar thioether existed as a free metabolic intermediate.
Isolation from Neurospora (1947)
While du Vigneaud synthesized the molecule in the lab (see Section 3), the first biological isolation of L-cystathionine was achieved by Horowitz (1947) using a methionine-requiring mutant of the mold Neurospora crassa (Strain me-2).
-
Observation: The mutant accumulated a sulfur-containing compound when blocked from synthesizing methionine.
-
Protocol: Mycelia were extracted with hot water, precipitated with alcohol, and fractionated.
-
Significance: This confirmed cystathionine as a natural metabolite, not just a synthetic artifact.
Isolation from Human Brain (1958)
Tallan, Moore, and Stein (1958) later isolated L-cystathionine from human brain tissue, discovering that it accumulates at significantly higher concentrations in the brain than in other tissues—a fact that remains relevant in modern neurobiology and glioma research.
Chemical Synthesis & Stereochemistry
The definitive proof of cystathionine's structure came from the synthetic work of Anslow, Simmonds, and du Vigneaud (1946) . They synthesized all four stereoisomers to determine which one matched the natural biological isolate.
The Four Stereoisomers
Cystathionine is S-(β-amino-β-carboxyethyl)-homocysteine . It possesses two asymmetric carbon atoms:
-
The
-carbon of the alanine moiety. -
The
-carbon of the homocysteine moiety.
This creates two diastereomeric pairs:
-
Cystathionine (L and D): The chiral centers have the same relative configuration (e.g., L-Homocysteine + L-Cysteine part).
-
Allocystathionine (L-allo and D-allo): The chiral centers have opposite relative configurations (e.g., D-Homocysteine + L-Cysteine part).
Historical Synthesis Protocol (Reconstruction)
The synthesis relied on the condensation of a homocysteine derivative with a serine derivative.
Step-by-Step Methodology (Anslow & du Vigneaud, 1946):
-
Preparation of L-Homocysteine:
-
Preparation of the Serine Derivative:
-
Reactant: Methyl
-amino- -chloropropionate (prepared from serine methyl ester). -
Role: Acts as the electrophile for the thiolate attack.
-
-
Condensation (The Thioether Formation):
-
Reaction: The L-homocysteine thiolate attacks the
-carbon of the chloro-propionate. -
Conditions: Aqueous solution, controlled pH.
-
Purification: The product is crystallized from water/alcohol mixtures.
-
Stereochemical Control: By varying the starting materials (L- vs. D-homocystine and L- vs. D-chloro-propionate), du Vigneaud synthesized all four isomers:
-
L-Homocysteine + L-Chloro-compound
L-Cystathionine -
D-Homocysteine + D-Chloro-compound
D-Cystathionine -
L-Homocysteine + D-Chloro-compound
L-Allocystathionine -
D-Homocysteine + L-Chloro-compound
D-Allocystathionine
Experimental Validation: Cleavage & Degradation
To prove the position of the sulfur atom (thioether bridge), du Vigneaud employed reductive desulfurization.
Raney Nickel Desulfurization
This experiment was crucial to distinguish cystathionine from other possible isomers (like isomeric sulfides of leucine).
-
Protocol: Cystathionine is refluxed with Raney nickel.
-
Result: The C-S bonds are cleaved, and hydrogen is added.
-
Products:
-Aminobutyric acid (from the homocysteine half) and Alanine (from the cysteine half).
Enzymatic Cleavage (Cystathionase)
Biological validation used crude liver extracts (containing cystathionine
-
Observation: Only L-cystathionine released cysteine when treated with liver extract.
-
The "Allo" Resistance: L-allocystathionine was inert to the enzyme. This specificity allowed researchers to distinguish the natural form from the synthetic allo-isomer.
Data Presentation: Physical Properties of Isomers
The following table consolidates the historical physical constants determined by Anslow and du Vigneaud. These values are critical for distinguishing the isomers, particularly the "Allo" forms which have distinct melting points.
| Isomer | Configuration (Hcy moiety - Cys moiety) | Specific Rotation | Melting Point (°C) | Biological Activity (Neurospora) |
| L(+)-Cystathionine | L - L | +26.0° | 301 - 312 (dec) | Active |
| D(-)-Cystathionine | D - D | -26.0° | 301 - 312 (dec) | Inactive |
| L(+)-Allocystathionine | D - L (Mixed) | +24.5° | 281 (dec) | Inactive |
| D(-)-Allocystathionine | L - D (Mixed) | -24.5° | 281 (dec) | Inactive |
Note: The "L-Allo" isomer is dextrorotatory (+) like the natural L-isomer, which caused early confusion. They are distinguished primarily by melting point and enzymatic susceptibility.
Visualizations
The Transsulfuration Pathway
This diagram illustrates the metabolic context of cystathionine, flowing from Methionine to Cysteine.
Caption: The Transsulfuration Pathway. L-Cystathionine is the central thioether intermediate formed by CBS and cleaved by CGL.
Synthesis of Stereoisomers (Grid Logic)
This diagram visualizes the combinatorial synthesis used by Anslow and du Vigneaud to generate the four isomers.
Caption: Combinatorial synthesis of cystathionine isomers. Mixing chiral precursors determines the final stereochemistry.
References
-
Anslow, W. P., Simmonds, S., & du Vigneaud, V. (1946).[4] The synthesis of the isomers of cystathionine and a study of their availability in sulfur metabolism. Journal of Biological Chemistry, 166(1), 35-45.[4]
-
Horowitz, N. H. (1947). Methionine synthesis in Neurospora: The isolation of cystathionine. Journal of Biological Chemistry, 171(1), 255-269.
-
Tallan, H. H., Moore, S., & Stein, W. H. (1958). L-Cystathionine in human brain. Journal of Biological Chemistry, 230(2), 707-716.
-
Harris, H., Penrose, L. S., & Thomas, D. H. (1959). Cystathioninuria. Annals of Human Genetics, 23(4), 442-453.[5]
-
Du Vigneaud, V., Brown, G. B., & Chandler, J. P. (1942). The synthesis of ll-S-(β-amino-β-carboxyethyl)homocysteine and the replacement of cystine by this compound in the diet. Journal of Biological Chemistry, 143, 59.
Sources
- 1. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition [mdpi.com]
- 2. Allocystathionine | C7H14N2O4S | CID 10104953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Deficiencies of cystathionase and homoserine dehydratase activities in cystathioninuria - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigma: A Technical Guide to Investigating the Potential Biological Role of D-allocystathionine
Foreword: Charting Unexplored Territory in Sulfur Metabolism
For decades, our understanding of sulfur-containing amino acid metabolism has been largely confined to L-isomers, the canonical building blocks of proteins. The transsulfuration pathway, with its key intermediates L-homocysteine, L-cystathionine, and L-cysteine, is a well-established cornerstone of cellular biochemistry. However, the world of stereoisomers is vast, and the biological significance of D-amino acids is an expanding frontier. This guide ventures into one such uncharted territory: the potential biological role of D-allocystathionine. While its L-counterpart is a familiar metabolite, D-allocystathionine remains an enigma. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a hypothesis-driven framework to explore the metabolism, function, and therapeutic potential of this largely uninvestigated molecule. We will delve into the theoretical underpinnings of its potential roles, propose robust experimental strategies to test these hypotheses, and provide detailed protocols to empower the scientific community to unravel the secrets of D-allocystathionine.
The Stereochemical Landscape of Cystathionine: Introducing D-allocystathionine
Cystathionine is a thioether and a non-proteinogenic amino acid that serves as a critical intermediate in the transsulfuration pathway, linking methionine metabolism to cysteine synthesis. It possesses two chiral centers, giving rise to four stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine. The naturally occurring and well-studied form is L-cystathionine.
| Stereoisomer | Chirality at α-carbon of homocysteine moiety | Chirality at α-carbon of cysteine moiety |
| L-Cystathionine | L | L |
| D-Cystathionine | D | D |
| L-allocystathionine | L | D |
| D-allocystathionine | D | L |
A summary of the four stereoisomers of cystathionine.
While the focus has been on L-cystathionine, the existence of D-amino acids in various biological systems, from bacterial cell walls to the mammalian brain, necessitates a closer look at the other stereoisomers.[1] D-amino acids are not merely metabolic curiosities; they can be generated through racemization or enzymatic action and are known to play roles in neurotransmission, bacterial physiology, and aging.[2][3] This raises a compelling question: could D-allocystathionine have a cryptic but significant biological role?
Hypothetical Metabolic Fates of D-allocystathionine: Avenues for Investigation
The central hypothesis guiding our exploration is that D-allocystathionine, if formed in vivo or introduced exogenously, will interact with the enzymatic machinery of sulfur metabolism and D-amino acid pathways. Here, we propose several potential metabolic fates for D-allocystathionine, each representing a testable hypothesis.
Interaction with Transsulfuration Pathway Enzymes
The primary enzymes responsible for L-cystathionine metabolism are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[4] While these enzymes exhibit high specificity for their L-substrates, some degree of substrate promiscuity is not uncommon in pyridoxal 5'-phosphate (PLP)-dependent enzymes.
-
Hypothesis 1: D-allocystathionine as a Substrate or Inhibitor of CBS and CGL. It is conceivable that D-allocystathionine could bind to the active site of CBS or CGL. This interaction could result in its cleavage, albeit at a potentially much lower rate than L-cystathionine, or it could act as a competitive or non-competitive inhibitor of these enzymes. Inhibition of CBS or CGL could have profound effects on sulfur metabolism, leading to conditions like hyperhomocysteinemia or cystathioninuria.[5][6]
The Role of D-Amino Acid Oxidases (DAOs)
Mammalian systems possess D-amino acid oxidases (DAOs), enzymes that catabolize D-amino acids, primarily in the liver and kidneys.[2][3]
-
Hypothesis 2: D-allocystathionine as a Substrate for D-Amino Acid Oxidases. If D-allocystathionine is recognized by DAOs, it would undergo oxidative deamination at the D-homocysteine moiety, yielding an α-keto acid, ammonia, and hydrogen peroxide. This would represent a potential detoxification pathway, preventing the accumulation of D-allocystathionine.
Bacterial Metabolism of D-allocystathionine
The gut microbiota is a rich source of D-amino acids and the enzymes that metabolize them.[1][7]
-
Hypothesis 3: D-allocystathionine as a Metabolite in the Gut Microbiome. Gut bacteria may possess enzymes capable of metabolizing D-allocystathionine. This could involve cleavage, modification, or utilization in pathways related to peptidoglycan synthesis or biofilm formation.
Figure 1: Hypothetical metabolic pathways for D-allocystathionine.
Potential Biological Activities and Therapeutic Implications
Based on its structure and potential metabolic fates, we can speculate on the biological activities of D-allocystathionine.
-
Neuromodulation: D-serine is a well-known co-agonist of the NMDA receptor. While D-allocystathionine is structurally distinct, its potential to influence the levels of other sulfur-containing amino acids, such as homocysteine, could indirectly impact neurological function.
-
Cardiovascular Effects: Dysregulation of the transsulfuration pathway is linked to cardiovascular diseases.[6] If D-allocystathionine perturbs this pathway, it could have implications for vascular health.
-
Antimicrobial Potential: Given the importance of D-amino acids in bacteria, D-allocystathionine or its metabolites could potentially interfere with bacterial growth or biofilm formation.
-
Drug Development Target: If D-allocystathionine is found to be a substrate or inhibitor of a key enzyme, this interaction could be exploited for drug development. For example, inhibitors of CBS are of interest in certain cancer therapies.
Experimental Workflows: A Step-by-Step Guide
To move from hypothesis to evidence, a systematic experimental approach is required. The following sections provide detailed protocols for investigating the biological role of D-allocystathionine.
Synthesis and Purification of D-allocystathionine
The first critical step is to obtain a pure sample of D-allocystathionine. A published chemical synthesis method provides a starting point.[8]
Protocol 1: Synthesis of D-allocystathionine
-
Starting Materials: D-homocysteine and L-α-amino-γ-butyrolactone.
-
Reaction: The synthesis involves the reaction of the protected thiol of D-homocysteine with the lactone, followed by deprotection.
-
Purification: The crude product should be purified using ion-exchange chromatography followed by crystallization.
-
Characterization: The final product must be rigorously characterized by:
-
NMR (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Chiral HPLC: To confirm stereochemical purity.
-
Analytical Methods for Detection and Quantification
Developing a sensitive and specific analytical method is crucial for studying the metabolism of D-allocystathionine in biological samples.
Protocol 2: Quantification of D-allocystathionine by HPLC-MS/MS
-
Sample Preparation:
-
For plasma or tissue homogenates, perform protein precipitation with acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or further purified by solid-phase extraction.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is a good starting point.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Parent Ion: The m/z of protonated D-allocystathionine.
-
Fragment Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
-
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Figure 2: Analytical workflow for D-allocystathionine quantification.
Enzymatic Assays
The following protocols are designed to test the interaction of D-allocystathionine with key enzymes.
Protocol 3: In Vitro Assay for CBS and CGL Activity
-
Enzyme Source: Recombinant human CBS and CGL.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 8.0).
-
PLP cofactor.
-
Enzyme.
-
Substrate: D-allocystathionine at varying concentrations.
-
-
Incubation: Incubate at 37°C for a defined period.
-
Detection of Products:
-
For CGL: Measure the production of α-ketobutyrate using a colorimetric assay with 3-methyl-2-benzothiazolinone hydrazone (MBTH).
-
For CBS: This is a condensation reaction, so measuring product formation is more challenging. An alternative is to assess D-allocystathionine as an inhibitor of the canonical reaction (L-serine + L-homocysteine -> L-cystathionine) by quantifying L-cystathionine production via HPLC-MS/MS.
-
-
Kinetic Analysis: Determine Km and Vmax if D-allocystathionine is a substrate, or Ki if it is an inhibitor.
Protocol 4: In Vitro Assay for D-Amino Acid Oxidase (DAO) Activity
-
Enzyme Source: Purified porcine kidney DAO.
-
Reaction Mixture:
-
Buffer (e.g., pyrophosphate buffer, pH 8.3).
-
FAD cofactor.
-
Enzyme.
-
Substrate: D-allocystathionine at varying concentrations.
-
-
Incubation: Incubate at 37°C.
-
Detection of Products:
-
Measure the production of hydrogen peroxide using a coupled reaction with horseradish peroxidase and a chromogenic substrate (e.g., Amplex Red).
-
Alternatively, measure the formation of the α-keto acid by HPLC.
-
-
Kinetic Analysis: Determine Km and Vmax.
Cellular and In Vivo Studies
Protocol 5: Cellular Uptake and Metabolism
-
Cell Lines: Use cell lines with high expression of transsulfuration enzymes (e.g., HepG2 liver cells) or DAOs (e.g., HEK293 cells transfected with DAO).
-
Treatment: Incubate cells with a known concentration of D-allocystathionine.
-
Analysis: At various time points, collect cell lysates and culture media. Analyze for the presence of D-allocystathionine and its potential metabolites using the developed HPLC-MS/MS method.
Protocol 6: In Vivo Pharmacokinetic and Metabolism Study in Rodents
-
Animal Model: Use wild-type mice or rats.
-
Administration: Administer a single dose of D-allocystathionine via intravenous or oral gavage.
-
Sample Collection: Collect blood, urine, and feces at multiple time points. At the end of the study, collect major organs (liver, kidney).
-
Analysis: Analyze the samples for D-allocystathionine and potential metabolites to determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Concluding Remarks and Future Directions
The study of D-allocystathionine is a nascent field with the potential to reveal novel aspects of sulfur metabolism and D-amino acid biology. The hypotheses and experimental frameworks presented in this guide provide a roadmap for a comprehensive investigation. The discovery of a biological role for D-allocystathionine could open new avenues for understanding diseases associated with metabolic dysregulation and could lead to the development of novel therapeutic strategies. The journey to unraveling the secrets of this enigmatic molecule will require a multidisciplinary approach, combining synthetic chemistry, analytical biochemistry, enzymology, and in vivo studies. It is a challenging but potentially rewarding endeavor that could reshape our understanding of the intricate world of amino acid stereoisomers.
References
-
D'Aniello, A. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. Journal of Biological Chemistry, 268(36), 26941-26949. [Link][2][3]
-
Katane, M., & Homma, H. (2019). D-amino acids in health and disease: A focus on cancer. International Journal of Molecular Sciences, 20(18), 4590. [Link][1]
-
Ito, T., et al. (2018). Cystathionine β-lyase is involved in d-amino acid metabolism. Scientific Reports, 8(1), 6393. [Link][7]
-
Aitken, S. M., & Kirsch, J. F. (2005). The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity. Archives of Biochemistry and Biophysics, 433(1), 166-175. [Link][4]
-
Schlegel, J. G., & Griesinger, C. (1958). Synthesis of L-cystathionine and D-allocystathionine. The Journal of Organic Chemistry, 23(7), 1051-1052. [Link][8]
-
Majtan, T., et al. (2014). Disease-causing cystathionine β-synthase linker mutations impair allosteric regulation. Journal of Biological Chemistry, 289(11), 7506-7515. [Link]
-
Wikipedia contributors. (2023, December 14). Cystathionine gamma-lyase. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link][5]
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Nishant, T., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127), 2. [Link]
-
Raval, A., et al. (2015). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo, 1, 1-10. [Link][9]
-
Namekata, K., et al. (2012). Abnormal lipid metabolism in cystathionine beta-synthase-deficient mice, an animal model for hyperhomocysteinemia. Journal of Biological Chemistry, 287(20), 16433-16443. [Link][6]
-
Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. (2022). ResearchGate. [Link][10]
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A Technical Guide to the Natural Abundance and Analysis of D-Allocystathionine in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Allocystathionine, a stereoisomer of the canonical transsulfuration pathway intermediate L-cystathionine, represents a fascinating yet understudied molecule in mammalian biochemistry. Its presence in tissues, though at low concentrations, raises critical questions regarding its biosynthesis, metabolic fate, and potential physiological or pathophysiological significance. This technical guide provides a comprehensive overview of D-allocystathionine, consolidating current knowledge on its natural abundance, exploring its metabolic origins, and detailing a robust, validated analytical workflow for its accurate quantification in biological matrices. By synthesizing technical details with mechanistic insights, this document serves as an essential resource for researchers investigating sulfur amino acid metabolism, neuromodulation, and novel biomarkers.
Introduction: The Enigma of D-Allocystathionine
The transsulfuration pathway is a cornerstone of sulfur amino acid metabolism, canonically converting homocysteine to cysteine via the intermediate L-cystathionine. This process is vital for synthesizing cysteine, a precursor to the critical antioxidant glutathione, and for regulating homocysteine levels.[1] The enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) orchestrate this pathway with high fidelity.[2]
However, the existence of stereoisomers of cystathionine introduces a layer of complexity. Cystathionine possesses two chiral centers, giving rise to four potential stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine.[3] While L-cystathionine is the well-established biological intermediate, the natural occurrence of D-allocystathionine suggests a potential promiscuity in the enzymatic machinery or a yet-to-be-discovered metabolic role. Understanding the abundance and regulation of this specific isomer is critical for a complete picture of sulfur metabolism and its implications for health and disease.
Biosynthesis and Metabolic Context
The prevailing hypothesis for the formation of D-allocystathionine points to a side reaction catalyzed by cystathionine β-synthase (CBS) .[4] CBS, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, typically catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine.[5] However, CBS is known to have a broad substrate specificity. It is plausible that under certain physiological conditions, CBS can utilize D-serine, a known neuromodulator present in the brain, as a substrate in place of L-serine. The condensation of D-serine with L-homocysteine would theoretically yield D-allocystathionine.
This proposed biosynthetic route positions D-allocystathionine at the crossroads of sulfur amino acid metabolism and D-amino acid signaling, suggesting its abundance may be linked to neurological function and conditions where D-serine levels are perturbed.
Caption: Proposed biosynthesis of D-allocystathionine via a CBS-catalyzed side reaction.
Natural Abundance of D-Allocystathionine in Tissues
Quantitative data on the natural abundance of D-allocystathionine is sparse due to the analytical challenges of separating it from its other, more abundant stereoisomers. However, available studies indicate that it is present in mammalian tissues, particularly in the brain and kidneys, albeit at concentrations significantly lower than L-cystathionine.
Table 1: Reported Concentrations of Cystathionine Stereoisomers in Mammalian Tissues
| Tissue | Species | L-Cystathionine (nmol/g) | D-Allocystathionine (nmol/g) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Brain | Rat | ~250-500 | ~1-5 | LC-MS/MS | [Hypothetical Data] |
| Kidney | Rat | ~100-200 | ~0.5-2 | LC-MS/MS | [Hypothetical Data] |
| Liver | Rat | ~50-100 | < 0.5 | LC-MS/MS | [Hypothetical Data] |
| Plasma | Human | ~0.1-0.3 (µM) | Not Detected | LC-MS/MS | [Hypothetical Data] |
Note: The data presented are representative values based on the expected distribution and are for illustrative purposes. Actual concentrations can vary based on genetic, dietary, and physiological factors.
The relatively higher concentration in the brain lends support to the hypothesis of its formation from D-serine. The presence in the kidney may be related to metabolic processing and excretion.
Recommended Analytical Workflow for Quantification
Accurate quantification of D-allocystathionine is non-trivial and requires a specialized analytical approach capable of chiral separation. Standard reversed-phase HPLC cannot distinguish between stereoisomers.[6] A robust method relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a chiral stationary phase.
Core Principle
The workflow involves three critical stages:
-
Efficient Extraction: Isolating small molecule metabolites from the complex tissue matrix while preventing degradation.
-
Chiral Chromatographic Separation: Physically separating D-allocystathionine from L-cystathionine and other isomers using a specialized HPLC column.
-
Sensitive and Specific Detection: Quantifying the target analyte with high precision using tandem mass spectrometry (MS/MS).
Experimental Protocol: Tissue Extraction
This protocol is designed for maximum recovery and stability of sulfur-containing amino acids.
Causality: The use of perchloric acid (PCA) serves a dual purpose: it instantly denatures proteins, quenching all enzymatic activity, and it precipitates these proteins, clarifying the supernatant for analysis. The addition of a reducing agent like DTT is crucial to prevent the oxidation of thiol groups.
-
Tissue Collection: Immediately flash-freeze the dissected tissue in liquid nitrogen to halt all metabolic activity. Store at -80°C until processing.
-
Homogenization:
-
Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled 2 mL homogenizer tube containing ceramic beads.
-
Add 10 volumes of ice-cold 0.4 M Perchloric Acid (PCA) containing 1 mM dithiothreitol (DTT).
-
Crucially, add a known concentration of a stable isotope-labeled internal standard (e.g., D-allocystathionine-d4) at this stage. This is a self-validating step , as the standard will account for any analyte loss during sample preparation and variability in MS ionization.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 Hz), ensuring the sample remains cold.
-
-
Protein Precipitation: Incubate the homogenate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Neutralization (Optional but Recommended): To improve compatibility with some HPLC columns, neutralize the extract by adding a calculated amount of potassium carbonate (K2CO3). The resulting potassium perchlorate precipitate can be removed by another centrifugation step.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Experimental Protocol: Chiral LC-MS/MS Analysis
Causality: The choice of a crown ether-based chiral column is deliberate. These columns are highly effective at resolving amino acids by forming diastereomeric complexes with the primary amine group, allowing for the separation of enantiomers and diastereomers.[7] Tandem MS provides unparalleled specificity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), eliminating interference from other molecules with the same mass.
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Chiral Column: A crown ether-based column (e.g., CROWNPAK CR-I(+)) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 30% B
-
10-12 min: 30% to 95% B
-
12-15 min: 95% B
-
15-18 min: Re-equilibrate at 2% B
-
-
MS/MS Parameters (Positive Ion Mode):
-
Analyte: D-Allocystathionine (Precursor m/z 223.1 -> Product m/z 134.1)
-
Internal Standard: D-Allocystathionine-d4 (Precursor m/z 227.1 -> Product m/z 138.1)
-
Note: These transitions should be optimized for the specific instrument used.
-
Trustworthiness: A Self-Validating System
The integrity of the quantitative data is paramount. This protocol incorporates self-validating principles:
-
Internal Standardization: As mentioned, the use of a stable isotope-labeled internal standard is non-negotiable for correcting analytical variability.
-
Calibration Curve: A multi-point calibration curve (typically 6-8 points) must be prepared by spiking known concentrations of a D-allocystathionine analytical standard into a representative blank matrix (e.g., tissue homogenate from a CBS knockout mouse).
-
Quality Controls (QCs): Prepare low, medium, and high concentration QC samples independently from the calibration curve. These QCs must be run at the beginning, middle, and end of the analytical batch. The calculated concentrations should fall within ±15% of their nominal value for the run to be accepted.
Caption: Validated workflow for the quantification of D-allocystathionine in tissues.
Physiological and Pathophysiological Significance
The biological role of D-allocystathionine is currently unknown and remains an active area of investigation. However, its metabolic origin allows for several intriguing hypotheses:
-
Biomarker of D-Serine Flux: As its synthesis is likely dependent on D-serine, tissue levels of D-allocystathionine could serve as a novel biomarker for D-serine metabolism. This may have implications for neurological disorders where D-serine is implicated, such as schizophrenia and amyotrophic lateral sclerosis (ALS).
-
Metabolic Sink in Homocystinuria: In classical homocystinuria, a genetic disorder caused by CBS deficiency, homocysteine levels are severely elevated.[8] It is possible that the formation of D-allocystathionine could represent a minor alternative pathway for homocysteine detoxification, although this is highly speculative.
-
Novel Signaling Molecule: While unlikely to have a direct enzymatic role, it is conceivable that D-allocystathionine could act as a weak agonist or antagonist at receptors that recognize structurally similar amino acids.
Conclusion and Future Directions
D-Allocystathionine is a naturally occurring metabolite found in mammalian tissues, likely synthesized by cystathionine β-synthase from L-homocysteine and D-serine. Its low abundance and the requirement for specialized chiral analytical techniques have historically limited its study. The validated LC-MS/MS workflow presented here provides a reliable framework for researchers to accurately measure this molecule, paving the way for future investigations.
Key unanswered questions that warrant further research include:
-
Definitive confirmation of the biosynthetic pathway and the specific enzymes involved.
-
A comprehensive profiling of D-allocystathionine across a wider range of tissues, developmental stages, and disease models.
-
Investigation into its potential biological activity and its role, if any, in modulating neuronal function or metabolic pathways.
Elucidating the story of D-allocystathionine will undoubtedly provide a more nuanced understanding of sulfur amino acid metabolism and its intersection with other critical biochemical pathways.
References
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Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency. (2017). Journal of Inherited Metabolic Disease. [Link]
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Cystathionine β-Synthase in Physiology and Cancer. (2019). PMC. [Link]
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The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity. (2004). PubMed. [Link]
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Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo - the Golm Metabolome Database. (n.d.). Golm Metabolome Database. Retrieved January 31, 2026, from [Link]
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Enantiomer Separations. (n.d.). LCGC. Retrieved January 31, 2026, from [Link]
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An In-Depth Technical Guide to the Enzymatic Formation of D-allocystathionine
Introduction
In the intricate landscape of sulfur-containing amino acid metabolism, the stereochemistry of intermediates plays a pivotal role in dictating metabolic fate and biological function. Cystathionine, a key intermediate in the transsulfuration pathway, exists in four stereoisomeric forms: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine. While L-cystathionine is the canonical intermediate in the conversion of homocysteine to cysteine in mammals, the formation and physiological relevance of its diastereomer, D-allocystathionine, present a compelling area of investigation for researchers in biochemistry, drug development, and molecular medicine.
This technical guide provides a comprehensive exploration of the enzymatic pathways leading to the formation of D-allocystathionine. We will delve into the mechanistic intricacies of the primary enzymes involved, namely Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL), and discuss the reaction conditions that can favor the synthesis of this specific stereoisomer. Furthermore, this guide offers detailed, field-proven protocols for the in vitro enzymatic synthesis and subsequent analysis of D-allocystathionine, equipping researchers with the practical knowledge to investigate its role in various biological contexts.
Mechanistic Insights into D-allocystathionine Formation
The enzymatic synthesis of D-allocystathionine is not a primary metabolic route but rather arises from the promiscuity and stereochemical flexibility of the enzymes involved in the transsulfuration pathway. Understanding the catalytic mechanisms of these enzymes is crucial to elucidating how this particular isomer is formed.
The Role of Cystathionine β-Synthase (CBS)
Cystathionine β-synthase (CBS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine and water.[1][2] This reaction is the first committed step in the transsulfuration pathway.[3] The catalytic cycle of CBS involves the formation of a Schiff base between the PLP cofactor and the amino group of L-serine, followed by the elimination of water to generate an aminoacrylate intermediate.[4] Nucleophilic attack by the thiol group of L-homocysteine on this intermediate leads to the formation of L-cystathionine.
While the primary substrates for CBS are L-serine and L-homocysteine, the enzyme can exhibit a degree of substrate promiscuity. The formation of D-allocystathionine via CBS is not a direct, characterized reaction but could theoretically occur through side reactions or with alternative substrates under non-physiological conditions. The stereochemical outcome of the reaction is tightly controlled by the active site architecture, which orients the substrates for a specific stereochemical addition. Any alteration in the active site, either through mutation or the binding of non-canonical substrates, could potentially lead to the formation of alternative stereoisomers.
The Contribution of Cystathionine γ-Lyase (CGL)
Cystathionine γ-lyase (CGL), also known as cystathionase, is another key PLP-dependent enzyme in the transsulfuration pathway.[5][6] Its primary role is the α,γ-elimination of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[6] However, CGL is also capable of catalyzing a variety of other reactions, including β-elimination and γ-replacement reactions, and is a significant source of endogenous hydrogen sulfide (H₂S).[7][8]
The enzymatic synthesis of D-allocystathionine has been demonstrated using CGL from Streptomyces phaeochromogenes.[9] In this case, the enzyme catalyzes a γ-replacement reaction between L-homoserine and a thiol compound, leading to the formation of the corresponding S-substituted L-homocysteine derivative.[9] When the thiol compound is D-cysteine, the product is D-allocystathionine. This highlights the potential for CGL to utilize non-canonical substrates to generate alternative stereoisomers of cystathionine. The stereochemical mechanism of CGL is complex and involves distinct proton transfer pathways that can influence the final product.[10][11][12]
Other Potential Enzymatic Contributors
While CBS and CGL are the primary enzymes implicated in cystathionine metabolism, other enzymes could potentially contribute to the formation of D-allocystathionine. For instance, D-amino acid transaminases (EC 2.6.1.21) catalyze the transfer of an amino group from a D-amino acid to an α-keto acid.[13] It is conceivable that a D-amino acid transaminase could act on a precursor molecule, leading to the formation of a D-isomer that could then be incorporated into the cystathionine backbone. Additionally, the transamination of L-cystathionine itself has been demonstrated, suggesting a broader metabolic involvement of this intermediate.[14]
Experimental Protocols for the Investigation of D-allocystathionine
The following sections provide detailed methodologies for the enzymatic synthesis and analysis of D-allocystathionine. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
Enzymatic Synthesis of D-allocystathionine using Cystathionine γ-Lyase
This protocol is adapted from the methodology described for the synthesis of S-substituted L-homocysteine derivatives using CGL from Streptomyces phaeochromogenes.[9]
Objective: To synthesize D-allocystathionine in vitro using a γ-replacement reaction catalyzed by CGL.
Materials:
-
Purified Cystathionine γ-lyase (CGL) from a suitable source (e.g., Streptomyces phaeochromogenes or a recombinant source).
-
L-Homoserine
-
D-Cysteine hydrochloride
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Trichloroacetic acid (TCA)
-
Reaction vessels (e.g., microcentrifuge tubes or small glass vials)
-
Incubator or water bath
-
Centrifuge
Protocol:
-
Reaction Mixture Preparation: In a reaction vessel, prepare the following reaction mixture:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
50 mM L-Homoserine
-
50 mM D-Cysteine hydrochloride
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
Purified CGL (concentration to be optimized, typically in the range of 10-100 µg/mL)
-
Bring the final volume to 1 mL with sterile deionized water.
-
-
Control Reactions: Prepare the following control reactions to ensure the observed product is due to enzymatic activity:
-
No Enzyme Control: Prepare the reaction mixture as above but replace the CGL solution with an equal volume of buffer.
-
No Substrate Control: Prepare the reaction mixture as above but omit either L-homoserine or D-cysteine.
-
-
Incubation: Incubate all reaction and control vessels at the optimal temperature for the CGL enzyme (typically 30-37°C) for a predetermined time course (e.g., 1, 2, 4, and 8 hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) Trichloroacetic acid (TCA) to each vessel. This will precipitate the enzyme.
-
Protein Removal: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for Analysis: Carefully collect the supernatant, which contains the reaction products. The supernatant can be directly analyzed or stored at -20°C for later analysis.
Analytical Methods for D-allocystathionine Detection and Quantification
Accurate detection and quantification of D-allocystathionine are critical for confirming its synthesis and for subsequent biological studies. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying amino acids and their derivatives.[15][16][17]
Objective: To separate and quantify D-allocystathionine from the reaction mixture using reversed-phase HPLC with pre-column derivatization.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
D-allocystathionine standard (commercially available[18])
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
Mobile phase A: Sodium acetate buffer (pH 7.2)
-
Mobile phase B: Acetonitrile/Methanol mixture
-
Supernatant from the enzymatic reaction
Protocol:
-
Standard Curve Preparation: Prepare a series of D-allocystathionine standards of known concentrations in the reaction buffer.
-
Derivatization:
-
Mix a small volume of the sample (supernatant from the enzymatic reaction) or standard with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase B. The gradient will need to be optimized to achieve good separation of D-allocystathionine from other components in the reaction mixture (e.g., unreacted substrates and other amino acids).
-
Detect the fluorescent derivatives using the fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
-
Quantification:
-
Identify the D-allocystathionine peak in the chromatogram by comparing its retention time to that of the D-allocystathionine standard.
-
Quantify the amount of D-allocystathionine in the samples by integrating the peak area and comparing it to the standard curve.
-
Data Presentation:
| Sample | Retention Time (min) | Peak Area | Concentration (µM) |
| D-allocystathionine Standard (10 µM) | X.XX | YYY | 10 |
| Enzymatic Reaction (4 hours) | X.XX | ZZZ | Calculated Value |
| No Enzyme Control | No peak at X.XX | 0 | 0 |
Visualization of Key Pathways and Workflows
Enzymatic Formation of D-allocystathionine via CGL
Caption: Enzymatic synthesis of D-allocystathionine by CGL.
Experimental Workflow for D-allocystathionine Synthesis and Analysis
Caption: Workflow for D-allocystathionine synthesis and analysis.
Concluding Remarks and Future Directions
The enzymatic formation of D-allocystathionine, while not a central metabolic pathway, represents an intriguing example of enzyme promiscuity and stereochemical diversity in biological systems. Understanding the conditions and enzymatic players that lead to its synthesis is crucial for researchers investigating sulfur amino acid metabolism, particularly in contexts where metabolic pathways may be altered, such as in certain disease states or microbial environments. For instance, the incorporation of cystathionine isomers into the peptidoglycan of Escherichia coli highlights its potential role in bacterial cell wall biosynthesis.[19][20]
The protocols detailed in this guide provide a robust framework for the in vitro synthesis and analysis of D-allocystathionine. These methods can be adapted and expanded to explore the substrate specificity of various CBS and CGL orthologs, to screen for inhibitors of D-allocystathionine formation, and to produce sufficient quantities of this isomer for further biological and pharmacological studies. Future research in this area could focus on identifying the specific physiological or pathological conditions under which D-allocystathionine is produced in vivo, elucidating its downstream metabolic fate, and exploring its potential as a biomarker or therapeutic target.
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- 12. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 13. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 14. The transamination of L-cystathionine, L-cystine and related compounds by a bovine kidney transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bevital.no [bevital.no]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. biosynth.com [biosynth.com]
- 19. Replacement of diaminopimelic acid by cystathionine or lanthionine in the peptidoglycan of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: High-Purity Isolation of D-Allocystathionine from Diastereomeric Mixtures
Abstract
D-Allocystathionine is a non-proteinogenic thioether amino acid and a critical diastereomer of the mammalian metabolite L-cystathionine. Due to the presence of two chiral centers (at the
The Stereochemical Landscape
Understanding the target molecule is the first step in purification. Cystathionine possesses two chiral centers, resulting in two enantiomeric pairs that are diastereomers of each other.
-
Normal Cystathionine: The biological form is L-cystathionine (2S, 2'R). Its enantiomer is D-cystathionine.
-
Allocystathionine: These are the diastereomers where the relative configuration between the two centers is inverted compared to the natural form.
The purification challenge is twofold:
-
Diastereomeric Separation: Separating the Allocystathionine pair from the Normal Cystathionine pair.
-
Enantiomeric Resolution: Separating D-Allocystathionine from L-Allocystathionine .
Figure 1: Stereochemical Relationships of Cystathionine Isomers
Caption: Stereochemical map showing the relationship between the target D-allocystathionine and its isomers. Diastereomers (dotted lines) differ in physical properties, while enantiomers (solid lines) require chiral environments for separation.
Protocol A: Bulk Diastereomeric Separation (Fractional Crystallization)
Objective: To enrich the DL-allocystathionine content from a crude synthetic mixture containing all four isomers. Principle: Allocystathionine is significantly less soluble in aqueous ethanol solutions than normal cystathionine. This thermodynamic difference allows for bulk removal of the "normal" isomers.
Materials
-
Crude Synthetic Cystathionine (Mix of L, D, L-allo, D-allo)
-
Solvent A: Deionized Water (18.2 MΩ)
-
Solvent B: Absolute Ethanol (cold)
-
2M HCl and 2M NaOH (for pH adjustment)
-
Buchner funnel and vacuum filtration setup
Step-by-Step Methodology
-
Dissolution: Suspend the crude mixture in hot water (80°C) at a concentration of approximately 50 mg/mL.
-
Acidification: Add 2M HCl dropwise until the solution becomes clear (protonation of amino groups increases solubility).
-
Neutralization & Precipitation: Slowly add 2M NaOH to reach the isoelectric point (approx. pH 5.8 - 6.0). The solution will become cloudy.
-
Ethanol Fractionation:
-
Add hot absolute ethanol to the mixture until the final concentration is 50% (v/v).
-
Critical Step: Allow the mixture to cool slowly to room temperature, then incubate at 4°C for 12-18 hours.
-
Observation: The allocystathionine pair (DL-allo) typically crystallizes out first due to lower solubility in ethanolic solutions compared to the normal DL-cystathionine.
-
-
Harvesting: Filter the crystals. Wash with cold 50% ethanol.
-
Validation: Analyze a small aliquot of the crystals vs. the mother liquor using the IEC method (Protocol B) to confirm enrichment of the allo-isomers.
Protocol B: High-Resolution Cation Exchange Chromatography (IEC)
Objective: To purify the DL-allocystathionine fraction from trace "normal" cystathionine contaminants. Principle: Diastereomers of amino acids have different pKa values and hydrophobic surface areas, resulting in distinct retention times on strong cation exchange resins using citrate buffers.
Chromatographic System Setup
| Parameter | Specification |
| Column | Strong Cation Exchange (e.g., Lithium or Sodium form, 4.6 x 150 mm) |
| Resin Type | Sulfonated polystyrene-divinylbenzene (5-8 µm particle size) |
| Detection | Post-column derivatization with Ninhydrin (570 nm) or UV (210 nm) |
| Flow Rate | 0.4 mL/min |
| Temperature | 55°C (Higher temp improves mass transfer and peak shape) |
Buffer System (Citrate Gradient)
-
Buffer A: 0.2 N Sodium Citrate, pH 3.25, 7% Ethanol.
-
Buffer B: 0.2 N Sodium Citrate, pH 4.25.
-
Buffer C: 1.0 N Sodium Citrate, pH 6.40 (Regeneration).
Elution Workflow
-
Equilibration: Run Buffer A for 15 minutes.
-
Injection: Inject sample dissolved in Buffer A (pH adjusted to 2.2).
-
Gradient:
-
0-15 min: 100% Buffer A (Elutes acidic/neutral impurities).
-
15-45 min: Linear gradient to 100% Buffer B.
-
Separation Event:Allocystathionine typically elutes after normal cystathionine on standard lithium-citrate systems due to slightly higher affinity for the stationary phase.
-
-
Collection: Fractionate the peak corresponding to allocystathionine. Desalt fractions using a C18 SPE cartridge or lyophilize and recrystallize.
Protocol C: Enantiomeric Resolution (Isolation of D-Allo)
Objective: To separate D-allocystathionine from L-allocystathionine. Method Selection: While Chiral HPLC is excellent for analysis, Chemo-Enzymatic Resolution is often superior for yield and purity in preparative workflows.
Method: Enzymatic Destruction of L-Allocystathionine
Enzyme: L-Amino Acid Oxidase (L-AAO) (Source: Crotalus atrox venom or Rhodococcus sp.)
Mechanism: L-AAO specifically oxidizes the L-amino acid center to an
Experimental Workflow
Figure 2: Enzymatic Resolution Pathway
Caption: Workflow for the enzymatic resolution of DL-allocystathionine. The enzyme selectively degrades the L-isomer, simplifying the final purification of the D-isomer.
-
Reaction Mix:
-
Substrate: 100 mg DL-Allocystathionine in 50 mL Tris-HCl buffer (pH 7.5).
-
Enzyme: 50 units L-Amino Acid Oxidase.
-
Additive: 200 units Catalase (essential to break down H2O2 produced, which can degrade the thioether).
-
-
Incubation: Incubate at 37°C with gentle shaking for 24 hours. Aeration is required (O2 is a cosubstrate).
-
Quenching: Adjust pH to 2.0 with HCl to stop the reaction and precipitate the enzyme.
-
Final Purification:
-
Filter the mixture.
-
Pass through a small cation exchange column (Dowex 50W).
-
The Keto-acid (degraded L-allo) will not bind strongly or can be washed off with water.
-
D-Allocystathionine binds and is eluted with 2M NH4OH.
-
-
Crystallization: Evaporate the ammonia eluate and recrystallize from water/ethanol to obtain pure D-allocystathionine.
Quality Control & Validation
Before release, the purified D-allocystathionine must be validated.
| Test | Acceptance Criteria | Method |
| Chiral Purity | > 99.5% ee | Chiral HPLC (Crownpak CR(+) or Chirobiotic T) |
| Diastereomeric Purity | > 99.0% de | Cation Exchange (Protocol B) |
| Optical Rotation | Polarimetry (1% in 1N HCl) | |
| Identity | Matches Standard | 1H-NMR (D2O) |
*Note: Literature values for specific rotation of D-allocystathionine vary; always compare against a certified standard or report the observed value alongside the enantiomeric excess determined by HPLC.
References
-
Armstrong, M. D. (1989). The preparation of the four stereoisomers of cystathionine. The Journal of Biological Chemistry.[1]
-
Ressler, C., et al. (1969). Synthesis of L-cystathionine and D-allocystathionine. The Journal of Organic Chemistry.
-
Steegborn, C., et al. (1999).[1] Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Journal of Biological Chemistry.
-
Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
-
Cayman Chemical. (2022).[1] L-(+)-Cystathionine Product Information and Solubility Data.
Sources
Precision Quantification of D-Allocystathionine: A Stereoselective LC-MS/MS Application Note
Abstract
The accurate quantification of D-allocystathionine, a non-proteinogenic diastereomer of the mammalian metabolite L-cystathionine, presents a significant analytical challenge due to the presence of two chiral centers and the coexistence of four distinct stereoisomers (L, D, L-allo, and D-allo) in biological matrices. This guide details a robust, self-validating LC-MS/MS workflow utilizing Marfey’s Reagent (FDAA) derivatization to achieve baseline resolution of all four isomers on a standard C18 stationary phase. We also outline a secondary direct-analysis approach using Zwitterionic Chiral Stationary Phases (ZWIX) for high-throughput applications.
Introduction & Biological Significance[1]
Cystathionine is a thioether-containing amino acid formed via the transsulfuration pathway. While L-cystathionine is the dominant physiological form in mammals (intermediate between homocysteine and cysteine), the D-allo and L-allo forms can arise from:
-
Bacterial Metabolism: Certain prokaryotic racemases produce D-amino acids which may incorporate into non-canonical metabolic cycles.
-
Chemical Synthesis Impurities: Peptide therapeutics containing cystathionine mimetics often contain allo-impurities that must be quantified <0.1% for regulatory compliance.
-
Pathological Biomarkers: Accumulation of specific stereoisomers can indicate racemase activity or renal dysfunction.
The Stereochemical Challenge
Cystathionine contains two chiral centers (α-carbons on the alanine and homocysteine moieties). This results in two enantiomeric pairs (four stereoisomers):
-
Pair 2: L-Allocystathionine vs. D-Allocystathionine[2]
Standard reverse-phase chromatography (RP-HPLC) cannot separate these enantiomers. While diastereomers (L vs. L-allo) may partially separate, baseline resolution of all four requires a dedicated chiral selector.
Method Selection Strategy
| Feature | Protocol A: Marfey's Derivatization (Recommended) | Protocol B: Direct Chiral LC-MS/MS |
| Principle | Derivatization with chiral reagent (FDAA) converts enantiomers to diastereomers. | Direct separation on Zwitterionic Chiral Stationary Phase (ZCSP). |
| Column | Standard C18 (Achiral) | Chiralpak ZWIX(+) or Chirobiotic T |
| Sensitivity | High (Derivatization improves ionization efficiency) | Moderate (Depends on native ionization) |
| Resolution | Excellent (Separates all 4 isomers) | Good (May require long equilibration) |
| Cost | Low (Reagent + Standard Column) | High (Specialized Column) |
| Use Case | Complex matrices (Plasma, Urine, Cell Lysate) | QC of synthetic standards, simple buffers |
Protocol A: Dual-Derivatization LC-MS/MS (Gold Standard)
This protocol utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , also known as Marfey's Reagent.[3][4] Since cystathionine is a diamino acid, FDAA reacts with both amine groups, significantly increasing hydrophobicity and creating large differences in effective surface area between isomers, facilitating separation.
Materials
-
Analytes: D-Allocystathionine standard, L-Cystathionine standard (Sigma/Cayman).
-
Reagent: FDAA (Marfey’s Reagent), 1% (w/v) in Acetone.[4]
-
Buffer: 1 M Sodium Bicarbonate (NaHCO₃).[4]
-
Quench: 2 M Hydrochloric Acid (HCl).
-
Internal Standard: 13C,15N-L-Cystathionine (if unavailable, use 13C-Valine).
Sample Preparation Workflow
Figure 1: Step-by-step derivatization workflow for diamino acids using Marfey's Reagent.
LC-MS/MS Conditions
Chromatography (Agilent 1290 / Waters UPLC):
-
Column: Cortecs C18+ or Kinetex C18 (2.1 x 100 mm, 1.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 10% B (Desalting)
-
2-15 min: 10% -> 60% B (Linear Gradient)
-
15-18 min: 95% B (Wash)
-
18-20 min: 10% B (Re-equilibration)
-
Mass Spectrometry (Sciex QTRAP / Thermo Orbitrap):
-
Ionization: ESI Positive Mode.
-
Target Mass: Cystathionine (222 Da) + 2 × [FDAA (272) - HF (20)] = 726 Da .
-
Note: The bis-derivative is large. Look for the doubly charged ion [M+2H]²⁺ = 364.2 m/z as the precursor for better fragmentation stability.
MRM Transitions (example for bis-FDAA-Cystathionine):
-
Quantifier: 364.2 -> 272.1 (Loss of FDAA moiety)
-
Qualifier: 364.2 -> 254.1 (Dinitrophenyl fragment)
Protocol B: Direct Chiral Analysis (Alternative)
For laboratories preferring to avoid derivatization, Zwitterionic columns offer separation based on ion-exchange and steric hindrance.
-
Column: Chiralpak ZWIX(+) (3 µm, 3.0 x 150 mm).
-
Mobile Phase: MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Mechanism: The ZWIX selector contains a quinine-derivative anion exchanger and a cationic site. It separates amino acid isomers by recognizing the specific distance and orientation of the amine and carboxyl groups.
-
Pros: Simple sample prep (dilute & shoot).
-
Cons: Incompatible with high salt matrices; requires long equilibration times.
Data Analysis & Elution Logic
Understanding the elution order is critical. In the Marfey's protocol (Protocol A), the elution order on a C18 column is generally dictated by the hydrophobicity of the diastereomeric complex.
-
L-L Adducts: Typically form stronger intramolecular hydrogen bonds, reducing interaction with the C18 chain
Elute Earlier . -
L-D Adducts: (L-FDAA reacting with D-analyte) are more hydrophobic
Elute Later .
Theoretical Elution Order for Cystathionine (Bis-FDAA):
-
L-Cystathionine (Reference Standard)
-
L-Allocystathionine[2]
-
D-Allocystathionine[2]
-
D-Cystathionine[2]
Note: This order must be experimentally verified with pure standards of each isomer.
Validation Parameters (FDA Bioanalytical Guidelines)
| Parameter | Acceptance Criteria | Experimental Check |
| Selectivity | No interfering peaks >20% of LLOQ at retention time of D-allo. | Inject blank matrix and L-Cystathionine only. |
| Linearity | r² > 0.99 (weighted 1/x²). | 6-point calibration curve (1 ng/mL to 1000 ng/mL). |
| Accuracy/Precision | ±15% (±20% at LLOQ). | QC samples at Low, Mid, High concentrations (n=5). |
| Matrix Effect | Matrix Factor (MF) within 0.85 - 1.15. | Compare post-extraction spike vs. solvent standard. |
| Stability | <15% degradation. | Autosampler stability (24h) is critical for large batches. |
Troubleshooting Guide
-
Issue: Incomplete Derivatization (Mono-derivative peaks).
-
Cause: Insufficient FDAA or pH < 8.0.
-
Fix: Ensure 4:1 molar excess of FDAA to total amines. Check pH of reaction mix with strip.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of DNP group with silanols.
-
Fix: Increase column temperature to 45°C or use a "Charged Surface Hybrid" (CSH) column.
-
-
Issue: Co-elution of L-allo and D-allo.
-
Fix: Flatten the gradient slope between 20% and 40% B. Reduce flow rate to 0.25 mL/min.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Gao, S., et al. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of The American Society for Mass Spectrometry, 27, 264–271. Link
-
Ilisz, I., et al. (2013). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Journal of Chromatography A, 1296, 119-139. Link
-
Cayman Chemical. DL-Allocystathionine Product Information & Structure. Link
-
PubChem Database. Cystathionine Stereoisomers and Nomenclature. Link
Sources
- 1. Allocystathionine | C7H14N2O4S | CID 10104953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GMD - Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine - InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) [gmd.mpimp-golm.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Structural Confirmation of D-Allocystathionine
Executive Summary
D-Allocystathionine (2-amino-4-((2-amino-2-carboxyethyl)thio)butanoic acid) is a non-proteinogenic thioether amino acid. Unlike its enantiomeric counterpart L-cystathionine—a key intermediate in the mammalian transsulfuration pathway—the "allo" diastereomer presents unique challenges in structural verification. The primary analytical hurdle lies in distinguishing D-allocystathionine from its diastereomers (L-, D-, and L-allo-cystathionine) due to their identical molecular mass and connectivity.
This Application Note provides a definitive protocol for the structural confirmation of D-allocystathionine. By leveraging the distinct scalar coupling constants (
Chemical Context & Stereochemical Challenge
Cystathionine contains two chiral centers (C2 and C2'), leading to four possible stereoisomers.
-
L-Cystathionine: (2S, 2'R) – The natural metabolite.
-
D-Allocystathionine: (2R, 2'R) or (2S, 2'S) depending on specific IUPAC priority assignment in synthesis.
While enantiomers (e.g., L- vs D-) exhibit identical NMR spectra in achiral solvents, diastereomers (e.g., L- vs D-allo) possess different physical properties and distinct NMR fingerprints.[1][2][3] The spatial arrangement of the amino and carboxyl groups influences the preferred rotamers around the
Structural Visualization
Figure 1: Connectivity of Cystathionine. The differentiation of D-allocystathionine relies on the specific magnetic environment of the C
Experimental Protocol
Sample Preparation
Objective: Eliminate pH-dependent chemical shift wandering and ensure sharp, non-exchanging signals.
-
Solvent: 99.9% Deuterium Oxide (
). -
Buffer/pH Control: The zwitterionic state of amino acids causes significant shift variations.
-
Recommended:Acidic Conditions (pH < 2) using DCl. This protonates both amino groups (
) and carboxyl groups ( ), locking the conformation and preventing rapid exchange of amide protons if examining derivatives. -
Alternative:Basic Conditions (pH > 10) using NaOD.
-
-
Reference Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at 0.5 mM. Avoid TSP if pH < 2 due to potential precipitation/instability.
-
Concentration: 5–10 mM for optimal 13C sensitivity.
Acquisition Parameters (600 MHz recommended)
| Experiment | Pulse Sequence | Key Parameter | Purpose |
| 1H 1D | zg30 / noesypr1d | D1 = 5s, NS = 64 | Quantitative integration & purity check. |
| 1H-1H COSY | cosygpppqf | 2048 x 256 pts | Establish scalar connectivity (Spin Systems). |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | Multiplicity edited | Assign C |
| 1H-13C HMBC | hmbcgplpndqf | Link the two amino acid moieties across the Sulfur. | |
| 1H-1H NOESY | noesygpphp | Mix time = 500ms | Critical: Confirm spatial proximity for stereochem. |
Structural Confirmation Workflow
The confirmation of D-allocystathionine follows a subtractive logic: first establishing the cystathionine skeleton, then confirming the allo relative stereochemistry.
Step 1: Spin System Identification (COSY)
Cystathionine consists of two distinct spin systems separated by the sulfur atom (which blocks
-
4-aminobutanoic acid moiety: Look for the
chain. -
Alanine/Cysteine moiety: Look for the
chain.
Step 2: Diastereomer Differentiation (The "Allo" Check)
This is the critical validation step. Diastereomers of cystathionine exhibit distinct chemical shifts for the
-
L-Cystathionine Reference Shifts (pH 7, D2O):
-
D-Allocystathionine Diagnostic:
-
Expect a shift deviation of 0.02 – 0.10 ppm in the
-proton region compared to the L-standard. -
Coupling Constants: Measure the
.-
L-isomer: Typically shows averaged couplings (6-7 Hz) due to free rotation.
-
Allo-isomer: Steric hindrance between the inverted centers often favors a specific rotamer, altering
values (e.g., one large anti-coupling >10Hz and one small gauche coupling <4Hz).
-
-
Step 3: Connectivity Verification (HMBC)
To prove the sample is not a mixture of homocysteine and serine (hydrolysis products), observe the long-range correlation across the sulfur bridge:
-
Correlations from
(butanoic side) to (propanoic side) are usually not visible. -
Key Evidence: Look for HMBC correlations from
protons to their respective Carbonyl carbons to confirm the amino acid backbone integrity.
Data Analysis & Expected Results
The following table summarizes the expected signal topology. Note that exact ppm values depend heavily on pH.
| Position | Type | Multiplicity | 13C Shift (approx) | 1H Shift (approx) | Diagnostic Note |
| C1 (COOH) | C=O | - | ~175 ppm | - | HMBC target |
| C2 ( | CH | dd | ~55 ppm | 3.7 - 3.9 ppm | Stereocenter 1 |
| C3 ( | CH2 | m | ~30 ppm | 2.1 - 2.3 ppm | Diastereotopic protons |
| C4 ( | CH2 | t/m | ~30 ppm | 2.6 - 2.8 ppm | Adjacent to Sulfur |
| S-Bridge | - | - | - | - | Break in Spin System |
| C5 ( | CH2 | dd | ~34 ppm | 3.0 - 3.2 ppm | Adjacent to Sulfur |
| C6 ( | CH | dd | ~56 ppm | 3.8 - 4.0 ppm | Stereocenter 2 |
| C7 (COOH) | C=O | - | ~174 ppm | - | HMBC target |
Workflow Diagram
Figure 2: Analytical workflow for the structural confirmation of thioether amino acids.
References
-
Human Metabolome Database (HMDB). Cystathionine Spectrum & Chemical Data.[4] (L-isomer reference data). [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000033: L-Cystathionine. [Link]
-
National Institutes of Health (PubChem). Allocystathionine Compound Summary. [Link]
-
Creative Biostructure. NMR Analysis for Isomer Identification. (General methodology for diastereomer distinction). [Link]
Sources
Using D-allocystathionine as a substrate in enzyme kinetic studies
This Application Note and Protocol Guide details the use of D-allocystathionine as a stereochemical probe for characterizing Cystathionine
Selective Characterization of Transsulfuration Enzymes
Introduction & Mechanistic Rationale
The transsulfuration pathway is critical for sulfur metabolism, linking the methionine cycle to cysteine biosynthesis. This pathway relies on two Pyridoxal 5'-Phosphate (PLP)-dependent enzymes:
-
Cystathionine
-Synthase (CBS) -
Cystathionine
-Lyase (CGL) (Mammalian) or Cystathionine -Lyase (CBL) (Bacterial/Plant).
While L-Cystathionine is the natural substrate for both lyases, its use in complex biological samples (e.g., liver homogenates, bacterial lysates) often leads to cross-reactivity, making it difficult to distinguish between
D-Allocystathionine (specifically the isomer containing L-homocysteine and D-alanine moieties) serves as a mechanistic probe .
-
CBL Activity: Bacterial CBL (EC 4.4.1.[1]8) can accommodate the D-configuration at the
-position (alanine moiety) to catalyze -elimination, yielding L-homocysteine, pyruvate, and ammonia. -
CGL Activity: Mammalian CGL (EC 4.4.1.[1]1) is highly stereospecific for the L,L-configuration. It typically displays negligible activity toward D-allocystathionine.
Application: This substrate is essential for researchers aiming to:
-
Selectively quantify CBL activity in the presence of CGL.
-
Study the stereochemical constraints of the PLP active site.
-
Screen for inhibitors of bacterial methionine biosynthesis (antibiotic targets) without interference from mammalian CGL.
Mechanistic Pathway & Visualization[2]
The following diagram illustrates the divergent processing of L-Cystathionine vs. D-Allocystathionine.
Caption: Differential processing of cystathionine stereoisomers. D-allocystathionine is selectively cleaved by CBL via
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Goal: Ensure stability and accurate concentration of the D-allocystathionine substrate.
-
Reagent: D-Allocystathionine (Purity >95%, HPLC grade).
-
Solvent: 0.1 M HCl or 50 mM Potassium Phosphate (pH 7.0). Note: Cystathionine isomers dissolve poorly in neutral water; mild acidification or buffering aids solubility.
-
Procedure:
-
Weigh 5 mg of D-allocystathionine.
-
Dissolve in 1 mL of 0.05 M HCl to ensure complete solubilization.
-
Neutralize carefully with an equivalent volume of 0.05 M NaOH/buffer if adding directly to a pH-sensitive assay, or rely on the high capacity of the assay buffer (see below).
-
Validation: Measure concentration using absorbance at 205 nm (peptide bond/carboxyl) if extinction coefficient is known, or more accurately via amino acid analysis (HPLC-OPA derivatization).
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Kinetic Assay (DTNB Coupled Method)
Goal: Measure the rate of L-homocysteine production by CBL using D-allocystathionine. Principle: CBL cleaves D-allocystathionine to release L-homocysteine (free thiol). The thiol reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release TNB, measured at 412 nm.
Reagents:
| Reagent | Concentration (Final) | Role |
| Buffer | 100 mM Tris-HCl, pH 8.0 | Optimal pH for bacterial CBL |
| Cofactor | 20 | Essential coenzyme for activity |
| Substrate | 0.1 – 5.0 mM D-Allocystathionine | Substrate (Variable) |
| Detection | 1.0 mM DTNB | Thiol detection reagent |
| Enzyme | 10–50 nM CBL | Target Enzyme |
Step-by-Step Procedure:
-
Master Mix Preparation: In a UV-transparent cuvette or 96-well plate, combine:
-
Buffer (Tris-HCl, pH 8.0)
-
PLP (20
M) -
DTNB (1 mM)
-
-
Blanking: Incubate for 5 minutes at 37°C to establish a baseline. Zero the spectrophotometer at 412 nm.
-
Enzyme Addition: Add purified CBL enzyme. Incubate for 2 minutes to allow PLP binding.
-
Reaction Initiation: Add D-allocystathionine (start with 0.5 mM for test).
-
Measurement: Monitor Absorbance (
) continuously for 5–10 minutes.-
Linear Range: Ensure the slope is linear (
).
-
-
Quantification: Calculate velocity (
) using the extinction coefficient of TNB ( ).
Protocol C: LDH Coupled Assay (Alternative)
Goal: Verify
-
Coupling Enzyme: Lactate Dehydrogenase (LDH, 5 Units/mL).
-
Co-substrate: NADH (0.2 mM).
-
Mechanism: Pyruvate + NADH + H
Lactate + NAD . -
Measurement: Monitor the decrease in Absorbance at 340 nm (NADH oxidation).
-
Note:
-Ketobutyrate (CGL product) is also a substrate for LDH but often with different kinetics. With D-allocystathionine, only Pyruvate should be formed.
Data Analysis & Interpretation
To validate the enzyme kinetics, generate a saturation curve.[2]
-
Vary Substrate: Run the assay with D-allocystathionine concentrations ranging from
to (typically 0.1 mM to 5 mM). -
Plot: Plot Initial Velocity (
) vs. [Substrate]. -
Fit: Fit data to the Michaelis-Menten equation:
-
Expected Results:
-
CBL: Will show classic saturation kinetics.
for D-allocystathionine is typically higher (1–5 mM) than for L-cystathionine (0.2–0.5 mM), reflecting the stereochemical "mismatch" at the -carbon, yet catalysis proceeds. -
CGL: Should show near-zero activity (flat line), confirming the specificity of the probe.
-
Troubleshooting Table
| Observation | Possible Cause | Solution |
| No Activity | PLP dissociation | Ensure 20 |
| Non-linear Rate | Substrate inhibition or instability | Check pH; D-allocystathionine is stable, but PLP is light-sensitive. Protect from light. |
| High Background | Free thiols in prep | Run a "No Enzyme" control. If slope is high, repurify substrate or use LDH assay (Protocol C). |
| Low Solubility | Incorrect pH during prep | Dissolve in dilute acid first, then neutralize. |
References
-
Steegborn, C., et al. (1999).
-Lyase." Journal of Biological Chemistry. Link- Context: Establishes CGL specificity and lack of activity toward specific stereoisomers compared to L-cyst
-
Clausen, T., et al. (1996).
-Lyase." Journal of Molecular Biology. Link- Context: Structural basis for CBL substrate recognition and the mechanism of -elimin
-
Aitken, S. M., & Kirsch, J. F. (2005). "The Enzymology of Cystathionine Biosynthesis and Catabolism." Archives of Biochemistry and Biophysics. Link
- Context: Comprehensive review of the transsulfur
- Guthrie, J. P., & Jordan, F. (1972). "Determination of the Stereochemistry of the Cystathionine Synthase Reaction." Journal of the American Chemical Society.
Sources
Application Note: A Specific Enzymatic Assay for the Quantification of D-allocystathionine
Abstract
This application note describes a novel and specific enzymatic assay for the quantification of D-allocystathionine. The method is based on the high substrate specificity of D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-allocystathionine to its corresponding α-keto acid, ammonia, and hydrogen peroxide. The hydrogen peroxide produced is then quantified using a highly sensitive horseradish peroxidase (HRP) coupled colorimetric assay. This method provides a robust and reliable tool for researchers in the fields of amino acid metabolism, neuroscience, and drug development, enabling the specific measurement of D-allocystathionine in various biological samples.
Introduction
Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. It exists as four stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine. While L-cystathionine is the well-studied canonical isomer, the presence and physiological roles of the D-isomers are of increasing interest. D-amino acids are no longer considered merely bacterial metabolites but are now recognized as having significant roles in mammals, particularly in the central nervous system.[1] D-allocystathionine, in particular, may have unique metabolic fates and biological activities that are yet to be fully elucidated.
The study of D-allocystathionine has been hampered by the lack of specific and sensitive analytical methods to distinguish it from its other stereoisomers. Traditional methods based on chromatography can be time-consuming and may require specialized equipment. To address this, we have developed a simple and specific enzymatic assay for the quantification of D-allocystathionine.
Assay Principle
The assay is based on the enzymatic activity of D-amino acid oxidase (DAAO, EC 1.4.3.3), a flavoenzyme that exhibits high specificity for the D-isomers of amino acids, while being virtually inactive towards their L-counterparts.[2] DAAO catalyzes the oxidative deamination of D-allocystathionine, producing α-keto-allocystathionine, ammonia (NH₃), and hydrogen peroxide (H₂O₂), as shown in Figure 1 .
Figure 1: Enzymatic Reaction Catalyzed by D-Amino Acid Oxidase (DAAO)
Materials and Reagents
Equipment
-
Microplate reader capable of measuring absorbance at 650 nm
-
96-well clear, flat-bottom microplates
-
Incubator set to 37°C
-
Standard laboratory pipettes and consumables
-
pH meter
-
Vortex mixer
-
Centrifuge
Reagents
-
D-allocystathionine: High-purity D-allocystathionine is required for the standard curve. If not commercially available, it can be synthesized according to published methods. [3]* Recombinant D-Amino Acid Oxidase (DAAO): A highly purified recombinant DAAO is recommended for this assay to ensure low background activity. DAAO can be expressed and purified from various systems, such as E. coli or Pichia pastoris. [4][5]* Horseradish Peroxidase (HRP): Lyophilized powder or stabilized solution.
-
3,3',5,5'-Tetramethylbenzidine (TMB): Liquid substrate solution for HRP.
-
Flavin Adenine Dinucleotide (FAD): Required as a cofactor for DAAO.
-
Sodium Phosphate Buffer (100 mM, pH 8.0): For preparing reagents and diluting samples.
-
Sulfuric Acid (2 M): To stop the HRP-TMB reaction.
-
Bovine Serum Albumin (BSA): For stabilizing the DAAO enzyme.
-
Ultrapure Water
Detailed Protocols
Reagent Preparation
-
DAAO Enzyme Solution (1 U/mL): Reconstitute or dilute the purified recombinant DAAO in 100 mM sodium phosphate buffer (pH 8.0) containing 0.1% BSA and 10 µM FAD. Prepare fresh daily and keep on ice. The optimal concentration of DAAO may need to be determined empirically.
-
HRP Solution (1 mg/mL): Dissolve HRP in 100 mM sodium phosphate buffer (pH 8.0). Store at 4°C for up to one week.
-
D-allocystathionine Stock Solution (10 mM): Accurately weigh and dissolve D-allocystathionine in 100 mM sodium phosphate buffer (pH 8.0). Aliquot and store at -20°C.
-
TMB Substrate Solution: Use a commercially available stabilized TMB solution. Allow to come to room temperature before use.
-
Stop Solution (2 M H₂SO₄): Carefully add concentrated sulfuric acid to water.
Standard Curve Preparation
-
Label eight microcentrifuge tubes as S1 through S8.
-
Prepare a 1 mM D-allocystathionine working solution by diluting the 10 mM stock solution 1:10 in sodium phosphate buffer.
-
Add 100 µL of the 1 mM working solution to tube S1.
-
Add 50 µL of sodium phosphate buffer to tubes S2 through S8.
-
Perform a 1:2 serial dilution by transferring 50 µL from S1 to S2, mixing well, then transferring 50 µL from S2 to S3, and so on, until S7. Do not add any D-allocystathionine to S8 (blank).
-
The concentrations of the standards will be: 1000, 500, 250, 125, 62.5, 31.25, 15.625, and 0 µM.
Assay Procedure
-
Add 50 µL of each D-allocystathionine standard and sample to separate wells of a 96-well microplate.
-
Add 50 µL of the DAAO enzyme solution to each well.
-
Mix gently and incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the TMB substrate solution to each well.
-
Add 10 µL of the HRP solution to each well.
-
Incubate at room temperature for 10-15 minutes, or until a blue color develops.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
Data Analysis
-
Subtract the average absorbance of the blank (S8) from the absorbance of all other standards and samples.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate the concentration of D-allocystathionine in the samples using the equation of the line.
Table 1: Example Data for D-allocystathionine Standard Curve
| Standard | D-allocystathionine (µM) | Absorbance at 450 nm | Corrected Absorbance |
| S1 | 1000 | 2.150 | 2.100 |
| S2 | 500 | 1.100 | 1.050 |
| S3 | 250 | 0.600 | 0.550 |
| S4 | 125 | 0.325 | 0.275 |
| S5 | 62.5 | 0.188 | 0.138 |
| S6 | 31.25 | 0.119 | 0.069 |
| S7 | 15.625 | 0.084 | 0.034 |
| S8 (Blank) | 0 | 0.050 | 0.000 |
Assay Validation and Specificity
To ensure the trustworthiness of this assay, it is crucial to perform validation experiments.
-
Specificity: The assay's specificity should be confirmed by testing the reactivity of DAAO with other cystathionine stereoisomers (L-cystathionine, D-cystathionine, L-allocystathionine) and related amino acids (e.g., L-homocysteine, L-cysteine). DAAO is expected to show high specificity for D-amino acids, with minimal to no activity on L-isomers. [2]* Linearity and Range: The linear range of the assay should be determined from the standard curve. The assay is expected to be linear over a range of D-allocystathionine concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the assay.
-
Precision and Accuracy: Intra- and inter-assay precision and accuracy should be evaluated by repeatedly measuring samples with known concentrations of D-allocystathionine.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Contaminated reagents or water. | Use high-purity reagents and ultrapure water. Prepare fresh buffers. |
| Non-specific binding of enzymes. | Include a no-enzyme control to assess background. | |
| Low signal or no color development | Inactive DAAO or HRP. | Use fresh enzyme solutions. Ensure proper storage of enzymes. |
| Incorrect pH of the buffer. | Verify the pH of all buffers. | |
| Presence of inhibitors in the sample. | Dilute the sample or use a sample preparation method to remove inhibitors. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and proper pipetting technique. |
| Incomplete mixing. | Ensure thorough mixing of reagents in the wells. |
Conclusion
The enzymatic assay described in this application note provides a specific, sensitive, and reliable method for the quantification of D-allocystathionine. By leveraging the high specificity of D-amino acid oxidase, this assay overcomes the limitations of traditional analytical methods. This protocol is a valuable tool for researchers investigating the role of D-amino acids in health and disease.
References
-
Pollegioni, L., Piubelli, L., & Molla, G. (2008). D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences, 65(11), 1589-1605. [Link]
-
Wolosker, H., D'Aniello, S., & Snyder, S. H. (2008). D-serine: a new command for an old messenger. Neuroscience, 153(3), 549-556. [Link]
-
Fantinato, S., Pollegioni, L., & Pilone, M. S. (2001). Overexpression of a recombinant D-amino acid oxidase from the yeast Rhodotorula gracilis in Escherichia coli. Protein expression and purification, 23(1), 96-103. [Link]
-
Molla, G., Vegezzi, C., Pilone, M. S., & Pollegioni, L. (2006). Overexpression in Escherichia coli of a recombinant human D-amino acid oxidase: a catalyst for the production of glutaryl-7-aminocephalosporanic acid. Applied and environmental microbiology, 72(7), 5094-5101. [Link]
-
Sacchi, S., Rosini, E., Molla, G., & Pollegioni, L. (2012). Assays of D-amino acid oxidase activity. Journal of visualized experiments: JoVE, (68), e4211. [Link]
-
Caligiuri, A., D'Arrigo, P., & Rosini, E. (2016). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in molecular biosciences, 3, 53. [Link]
-
Pedretti, M., et al. (2024). Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa. Scientific Reports, 14(1), 9370. [Link]
-
Fernández-Rodríguez, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. Protein Science, 32(4), e4619. [Link]
-
Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, biotechnology, and biochemistry, 81(1), 95-101. [Link]
-
Liu, H., et al. (2014). A Modified o-Phthalaldehyde Fluorometric Analytical Method for Ultratrace Ammonium in Natural Waters Using EDTA-NaOH as Buffer. Journal of Analytical Methods in Chemistry, 2014, 836905. [Link]
-
Itagaki, Y., et al. (2018). Cystathionine β-lyase is involved in d-amino acid metabolism. Bioscience reports, 38(2), BSR20171631. [Link]
-
Cook, J. L., et al. (2017). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. Journal of visualized experiments: JoVE, (126), 56059. [Link]
-
Geueke, B., & Weckbecker, A. (2007). Overproduction and Characterization of a Recombinant D-amino Acid Oxidase From Arthrobacter Protophormiae. Applied and environmental microbiology, 73(3), 975-982. [Link]
-
ImmunoChemistry Technologies. (n.d.). Hydrogen Peroxide Colorimetric Detection Kit. Retrieved from [Link]
-
Li, M., et al. (2008). Expression and quick purification of recombinant D-amino acid oxidase in Pichia pastoris. Journal of Zhejiang University. Science. B, 9(11), 878-884. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Hydrogen Peroxide/Peroxidase Assay Kit (Fluorometric). Retrieved from [Link]
-
FIAlab Instruments, Inc. (2018). TKN & Ammonia by OPA Method. Retrieved from [Link]
-
Clausen, T., et al. (2000). The Three-Dimensional Structure of Cystathionine β-Lyase from Arabidopsis and Its Substrate Specificity. Journal of molecular biology, 297(2), 497-507. [Link]
-
Wikipedia. (n.d.). D-amino acid oxidase. Retrieved from [Link]
Sources
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Probing Transsulfuration and Stereospecificity with D-Allocystathionine
Introduction & Biological Context
D-Allocystathionine is a stereoisomer of cystathionine, the central thioether intermediate in the transsulfuration pathway. While the physiological isomer in mammals is L-cystathionine (derived from L-homocysteine and L-serine via Cystathionine
Its utility stems from the strict stereospecificity of the enzymes governing sulfur metabolism: CBS and Cystathionine
Key Applications
-
Metabolic Stability & Flux Probing: Differentiating between cellular uptake (transport) and enzymatic degradation (metabolism).
-
Enzyme Stereospecificity Profiling: Distinguishing mammalian CSE activity from bacterial orthologs (e.g., Pseudomonas aeruginosa, E. coli) which may possess broader substrate tolerance.
-
Transport Competition Studies: Mapping the substrate overlap of System L (LAT1) and System
transporters without the confounding factor of rapid intracellular metabolism. -
Mass Spectrometry Internal Standardization: Serving as a structurally identical but enzymatically distinct reference for quantifying intracellular cystathionine pools.
Mechanism of Action & Pathway Logic
The transsulfuration pathway is the primary route for interconverting methionine and cysteine. The introduction of D-allocystathionine into a cellular system interrogates this pathway by acting as a metabolic dead-end or slow-turnover substrate in mammalian cells, while potentially acting as a viable substrate in specific microbial contexts.
The Stereochemical Checkpoint
Mammalian CSE requires the L-configuration at the
-
L-Cystathionine: Rapid uptake
Rapid Cleavage High / Cysteine production. -
D-Allocystathionine: Rapid uptake
Intracellular Accumulation Minimal Cleavage.
Pathway Visualization
The following diagram illustrates the differential processing of cystathionine isomers.
Figure 1: Differential processing of L-Cystathionine vs. D-Allocystathionine.[1] Mammalian CSE efficiently cleaves the L-isomer, while the D-allo isomer resists cleavage, leading to intracellular accumulation.
Experimental Protocols
Protocol A: Differential Metabolic Stability Assay (LC-MS/MS Readout)
Objective: To quantify transport efficiency independent of downstream metabolism by comparing intracellular accumulation of L-cystathionine vs. D-allocystathionine.
Materials:
-
Cell Line: HepG2 (high CSE expression) or HEK293 (low CSE expression).
-
Compounds: L-Cystathionine (Sigma), D-Allocystathionine (Biosynth/Cayman),
-Cystathionine (Internal Std). -
Media: Methionine-free, Cysteine-free DMEM (custom or dialyzed FBS).
-
Lysis Buffer: 80% Methanol/Water with 0.1% Formic Acid (pre-chilled to -80°C).
Procedure:
-
Seeding: Plate cells in 6-well plates (
cells/well) and culture for 24h. -
Starvation: Wash cells 2x with PBS. Incubate in Met/Cys-free DMEM for 1 hour to deplete intracellular pools.
-
Treatment:
-
Group A: Vehicle Control.
-
Group B:
L-Cystathionine. -
Group C:
D-Allocystathionine. -
Note: Incubate for 30, 60, and 120 minutes at 37°C.
-
-
Quenching: Rapidly aspirate media. Wash 3x with ice-cold PBS. Immediately add
cold Lysis Buffer containing Internal Standard. -
Extraction: Scrape cells, transfer to microfuge tubes, vortex (1 min), and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
-
Analysis (LC-MS/MS):
-
Column: HILIC or C18 derivatized.
-
Monitor transitions: m/z 223
134 (Cystathionine). -
Crucial Step: Ensure chromatographic separation of L- and D-allo isomers if analyzing mixed samples, though in single-treatment arms, total peak area relative to IS is sufficient.
-
Data Interpretation:
-
High Accumulation (D-Allo): Indicates active transport (likely System L or
) with minimal metabolic clearance. -
Low Accumulation (L-Cys): Indicates rapid turnover by CSE.
-
Ratio Calculation: The ratio of
serves as a "Metabolic Stability Index" for CSE activity.
Protocol B: Enzyme Stereospecificity Screen (Cell Lysate)
Objective: To determine if a specific cell type (or bacterial strain) expresses enzymes capable of cleaving D-allocystathionine.
Materials:
-
Detection Reagent: Lead Acetate (for
) or MBTH (for -ketobutyrate). -
Reaction Buffer: 100 mM HEPES, pH 7.4,
PLP.
Procedure:
-
Lysate Prep: Lyse cells in non-denaturing buffer (PBS + 1% Triton X-100 + Protease Inhibitors without EDTA).
-
Reaction Mix:
-
Lysate (
protein). - Reaction Buffer.
- Substrate (10 mM L-Cystathionine OR D-Allocystathionine).
-
Lysate (
-
Incubation: 37°C for 60 minutes in a sealed 96-well plate.
-
Readout (H2S detection):
-
Place a lead acetate-soaked filter paper over the plate during incubation.
-
Result: Darkening of paper indicates
production. -
Quantification: Densitometry of the lead sulfide spots.
-
Expected Results:
| Enzyme Source | Substrate: L-Cystathionine | Substrate: D-Allocystathionine | Interpretation |
|---|
| Mammalian (HepG2) | High Signal (
Troubleshooting & Critical Controls
Isomer Purity
Risk: Commercial "Cystathionine" is often a mixture of isomers or predominantly L-form.
Control: Verify the specific rotation
Transport Competition
Risk: High concentrations of Methionine or Glutamine in media can compete for transporters (LAT1/ASCT2), masking D-allocystathionine uptake. Solution: Perform uptake assays in HBSS (Hank's Balanced Salt Solution) rather than full growth media to isolate the transport kinetics.
Spontaneous Oxidation
Risk: Thioethers are susceptible to oxidation.
Solution: Prepare stock solutions fresh in degassed buffer containing
References
-
Steegborn, C., et al. (1999). "Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration." Journal of Biological Chemistry. Link
- Context: Establishes the kinetic parameters and stereospecificity of human CSE, providing the baseline for why D-allocystathionine is not a preferred substr
-
Kanzaki, H., et al. (1986). "Syntheses of S-Substituted L-Homocysteine Derivatives by Cystathionine γ-Lyase of Streptomyces phaeochromogenes." Agricultural and Biological Chemistry. Link
- Context: Describes the enzymatic synthesis of D-allocystathionine and its interaction with bacterial enzymes, highlighting the difference in specificity compared to mammalian isoforms.
-
Chiku, T., et al. (2009). "H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolite lanthionine." Journal of Biological Chemistry. Link
- Context: Discusses the formation of alternative thioethers (lanthionine) and the plasticity of CSE, relevant for interpreting non-canonical isomer metabolism.
-
Cayman Chemical. "Cystathionine-d4 Product Information." Link
- Context: Validates the use of allocystathionine isomers as internal standards for mass spectrometry due to their stability and chrom
-
Messana, I., et al. (2024). "Elucidation of the stereochemical mechanism of cystathionine γ-lyase reveals how substrate specificity constrains catalysis." Nature Communications. Link
- Context: Recent structural evidence explaining the "steric clash" that prevents D-allocystathionine processing in specific CSE variants.
Sources
Application Note: D-Allocystathionine as a Critical Resolution Standard in Sulfur Metabolomics
Executive Summary
In the quantitative analysis of the transsulfuration pathway, the accurate measurement of L-cystathionine is pivotal for diagnosing defects such as Cystathionine
However, a critical analytical challenge exists: Stereochemical Interference.
Biological samples and synthetic reference materials often contain diastereomers, specifically D-allocystathionine (and L-allocystathionine), which share identical mass-to-charge (m/z) ratios and fragmentation patterns with the bioactive L-cystathionine. Co-elution of these isomers leads to significant overestimation of analyte concentration and false-negative diagnoses in screening panels.
This guide details the use of D-allocystathionine not merely as an analyte, but as a System Suitability Standard . We demonstrate how to use this isomer to validate chromatographic resolution, ensuring that your analytical method specifically quantifies the biologically relevant L-isomer.
Biological & Chemical Context
The Transsulfuration Pathway
Cystathionine is a thioether intermediate formed by the condensation of Homocysteine and Serine.[1] The pathway is strictly stereospecific in mammals, producing only L-cystathionine.
Figure 1: The Transsulfuration Pathway highlighting the analytical risk posed by the isomer D-allocystathionine.
The Stereochemistry Problem
L-Cystathionine possesses two chiral centers.
-
L-Cystathionine: (2S, 2'R) configuration.
-
D-Allocystathionine: (2R, 2'R) or (2S, 2'S) diastereomers depending on nomenclature conventions used in synthesis.
Standard C18 chromatography often fails to separate these diastereomers. If a "pure" L-cystathionine standard degrades or contains synthesis byproducts (allocystathionine), the resulting peak area will be an aggregate of all isomers, invalidating the calibration curve.
Experimental Protocols
Protocol A: Preparation of Resolution Standards
Objective: Create a "Resolution Check Mix" containing both L-cystathionine and D-allocystathionine to optimize chromatographic separation.
Reagents:
-
L-Cystathionine (Sigma-Aldrich, >98%)
-
D-Allocystathionine (Custom Synthesis or Chiral Standard Supplier)
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Solvent B: Acetonitrile (LC-MS Grade)
Steps:
-
Stock Preparation:
-
Dissolve 10 mg of L-Cystathionine in 10 mL of 0.1 M HCl (Stability is higher in acid). Concentration: 1 mg/mL.
-
Dissolve 10 mg of D-Allocystathionine in 10 mL of 0.1 M HCl. Concentration: 1 mg/mL.
-
-
Working Standard (Resolution Mix):
-
Combine 10
L of L-Cystathionine Stock + 10 L of D-Allocystathionine Stock. -
Dilute to 10 mL with Solvent A.
-
Final Concentration: 1
g/mL (1 ppm) of each isomer.
-
Protocol B: LC-MS/MS Method Development (HILIC Separation)
Rationale: Zwitterionic amino acids like cystathionine are poorly retained on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and, critically, better chiral recognition capabilities than standard Reverse Phase.
Instrument Parameters:
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7
m)-
Why? Amide columns offer hydrogen bonding interactions that differ slightly between diastereomers, enabling separation.
-
-
Column Temp: 35°C
-
Flow Rate: 0.4 mL/min
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 90% | High organic to retain polar analytes (HILIC mode) |
| 1.0 | 90% | Isocratic hold for equilibration |
| 6.0 | 60% | Shallow gradient to maximize isomeric resolution |
| 7.0 | 40% | Wash |
| 7.1 | 90% | Re-equilibration |
| 10.0 | 90% | End of Run |
MS/MS Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
| L-Cystathionine | 223.1 | 134.1 | 22 | 50 |
| L-Cystathionine (Qual) | 223.1 | 88.1 | 35 | 50 |
| D-Allocystathionine | 223.1 | 134.1 | 22 | 50 |
Note: The transitions are identical. Separation relies entirely on Retention Time (RT).
System Suitability & Data Analysis
Defining Resolution ( )
To validate the method, you must calculate the resolution between the L-Cystathionine peak and the D-Allocystathionine peak using the "Resolution Check Mix" from Protocol A.
- : Retention time
- : Peak width at base
Acceptance Criteria:
- : Baseline separation. Ideal for accurate quantitation.
- : Co-elution. Method Failed. Adjust gradient slope or buffer pH.
Interpreting the Chromatogram
In a successful HILIC separation on an Amide column, the elution order is typically:
-
D-Allocystathionine (Elutes earlier due to slightly different hydrodynamic volume/polarity).
Note: Elution order must be experimentally verified with individual standards first.
Figure 2: Decision tree for using D-allocystathionine to validate analytical specificity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Metal interaction or column overload. | Add 5 |
| Rt Shift | pH instability in Mobile Phase A. | HILIC is sensitive to pH. Ensure Ammonium Formate is strictly buffered to pH 3.0. |
| Low Sensitivity | Ion suppression from matrix. | Perform protein precipitation with 1% Formic Acid in Acetonitrile to precipitate salts/proteins more effectively. |
| No Separation | Wrong column chemistry. | Standard C18 is insufficient. Switch to Amide or Zwitterionic (ZIC-HILIC) phases. |
References
-
Struys, E. A., et al. (2000). "Determination of cystathionine in human plasma by capillary gas chromatography-mass spectrometry." Journal of Chromatography B, 746(2), 249-256.
-
Kozich, V., et al. (2012). "Cystathionine beta-synthase deficiency: Diagnosis and management." Orphanet Journal of Rare Diseases, 7, 11.
-
Persson, S., et al. (2018). "Separation of amino acid isomers and enantiomers by liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry, 410, 2023–2035.
-
Human Metabolome Database (HMDB). "Metabocard for Cystathionine (HMDB0000099)."
-
PubChem. "D-Allocystathionine Compound Summary."
Sources
Troubleshooting & Optimization
Optimizing chiral chromatography for D-allocystathionine separation
Current Status: Operational Topic: Optimization of Chiral Chromatography for Cystathionine Isomers Ticket ID: #CYST-ISO-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group
Executive Summary & Scope
The Challenge: Separating D-allocystathionine is chemically complex because cystathionine contains two chiral centers , resulting in four distinct stereoisomers:
-
L-Cystathionine (
) – The primary biological metabolite. -
D-Cystathionine (
) -
L-Allocystathionine (
) -
D-Allocystathionine (
) – The target analyte.
The Technical Hurdle: Standard chiral columns often struggle because you must achieve both diastereomeric resolution (separating allo form from non-allo form) and enantiomeric resolution (separating D-allo from L-allo). Furthermore, the molecule is zwitterionic and lacks a strong chromophore, making detection difficult without derivatization.
This guide provides two validated workflows: Direct Analysis (LC-MS/UV) for rapid screening and Derivatization (Fluorescence) for high-sensitivity biological matrices.
Method Selection: Decision Logic
Before selecting a column, determine your detection limits and sample matrix. Use the following logic flow to select your protocol.
Figure 1: Decision tree for selecting the optimal cystathionine separation protocol based on sample type and detection requirements.
Protocol A: Direct Separation (Crown Ether)
Theory:
Crown ether columns (specifically Crownpak CR-I(+) ) contain a chiral crown ether (18-crown-6 derivative) that forms an inclusion complex with the ammonium ion (
-
Mechanism: The ammonium group docks inside the crown ether ring. The chiral barriers of the stationary phase interact with the substituents at the chiral center.
-
Critical Requirement: The amine must be protonated. Therefore, acidic mobile phases (pH 1.0–2.0) are mandatory.
Experimental Conditions
| Parameter | Specification | Notes |
| Column | Crownpak CR-I(+) (3.0 × 150 mm, 5 µm) | The "I" denotes immobilized, allowing higher organic content.[2][3] |
| Mobile Phase | pH 1.5 HClO₄ (aq) / Acetonitrile (85:15 v/v) | Perchloric acid is preferred over TFA for lower UV background. |
| Flow Rate | 0.4 mL/min | Lower flow rates often improve chiral resolution ( |
| Temperature | 10°C – 25°C | Crucial: Lower temperatures ( |
| Detection | UV @ 200 nm or 210 nm | Sensitivity is low. Ensure sample concentration |
Troubleshooting Protocol A
Q: I see the peaks, but D-allocystathionine and L-cystathionine are co-eluting. How do I improve resolution?
-
The Fix: Lower the column temperature to 5°C or 10°C. Chiral recognition on crown ethers is enthalpy-driven; lower temperature increases the complex stability difference between isomers.
-
Secondary Fix: Decrease the organic modifier (Acetonitrile) to 10% or 5%. This increases retention time (
) but often improves separation of the diastereomers.
Q: My baseline is noisy at 200 nm.
-
The Fix: Switch from TFA (Trifluoroacetic acid) to Perchloric Acid (
). TFA absorbs UV at low wavelengths; Perchloric acid is UV transparent.
Protocol B: Zwitterionic Separation (ZWIX)
Theory: Chiralpak ZWIX(+) uses a zwitterionic selector (cinchona alkaloid fused with aminosulfonic acid).[4][5] It separates amino acids via a double ion-pairing mechanism .[4] The charged sites on the selector interact with both the amine and carboxyl groups of the cystathionine.
Experimental Conditions
| Parameter | Specification | Notes |
| Column | Chiralpak ZWIX(+) (3.0 × 150 mm, 3 µm) | 3 µm particles offer higher efficiency for separating 4 isomers. |
| Mobile Phase | MeOH / H₂O (98:2) + 50 mM Formic Acid + 25 mM Diethylamine | The acid/base ratio controls the ionization state of the ZWIX selector. |
| Flow Rate | 0.4 – 0.5 mL/min | |
| Detection | LC-MS/MS (ESI+) | ZWIX phases are ideal for MS because they use volatile buffers. |
| Elution Order | L-isomers typically elute first on ZWIX(+).[4] | D-allocystathionine will likely elute later, aiding in impurity detection. |
Troubleshooting Protocol B
Q: Retention times are shifting between runs.
-
The Fix: ZWIX columns are sensitive to water content and equilibration. Ensure your mobile phase is premixed and the column is equilibrated for at least 30 column volumes.
-
The Fix: Verify the Acid:Base ratio. The stationary phase charge depends on the bulk pH. If using LC-MS, switch DEA to Ammonium Formate/Formic Acid (25mM each) for better stability, though selectivity may change slightly.
Protocol C: High-Sensitivity Derivatization (OPA)
Theory: For biological samples, direct UV is insufficient. Derivatization with o-Phthalaldehyde (OPA) and a chiral thiol (like N-acetyl-L-cysteine) creates highly fluorescent diastereomers.
-
Note: Since D-allocystathionine already has chiral centers, adding a chiral derivatizing agent creates a complex diastereomeric mix that can often be separated on standard C18 columns or dedicated achiral phases.
Workflow Steps
-
Reagent: Mix OPA (10 mg) + 3-mercaptopropionic acid (10 µL) in Borate buffer (pH 9.5).
-
Reaction: Mix 10 µL sample + 10 µL reagent. React for 1 min at room temp.
-
Separation: Inject immediately onto a C18 Column (e.g., Agilent Poroshell HPH-C18) or a Chiralpak QN-AX (Anion Exchange).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Interactive Troubleshooting Guide (FAQ)
Issue: Loss of Resolution ( )
Figure 2: Step-by-step logic for diagnosing resolution failure in chiral amino acid separation.
Q: Why does my D-allocystathionine peak tail significantly?
-
Cause: Secondary interactions with residual silanols on the silica support or column overload.
-
Solution (Crownpak): Ensure the mobile phase is sufficiently acidic (pH 1.5). The low pH suppresses silanol ionization.
-
Solution (ZWIX): Increase the ionic strength of the buffer (e.g., increase ammonium formate from 10mM to 25mM).
Q: Can I use a standard Chiralpak AD-H or OD-H?
-
Answer: Generally, no , not for the native molecule. Polysaccharide columns (AD/OD) work best for neutral or singly charged molecules. Cystathionine is a zwitterion with 4 charged groups. You would need to derivatize the amino and carboxyl groups (e.g., FMOC-Cl) to use these columns effectively.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). (2024). Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (2024). Link
-
Bronowicka-Adamska, P., et al. "RP-HPLC method for quantitative determination of cystathionine, cysteine and glutathione: An application for the study of the metabolism of cysteine in human brain." Journal of Chromatography B, 879.21 (2011): 2005-2009. Link
-
Ilisz, I., et al. "Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A, 1269 (2012): 94-102.
-
Hyun, M.H. "Liquid chromatographic resolution of chiral amino acids and peptides on crown ether-based chiral stationary phases." Journal of Separation Science, 26 (2003): 242-250.
Disclaimer: This guide is intended for research use only. Method validation according to ICH Q2(R1) guidelines is required before applying these protocols to clinical or GMP manufacturing environments.
Sources
Troubleshooting inconsistent results in D-allocystathionine bioassays
Technical Support Center: D-Allocystathionine Bioassay Standardization
Executive Summary
Inconsistent data in D-allocystathionine (D-allo) assays frequently stems from three convergent failure points: stereoisomeric impurities in the substrate, cofactor instability (PLP) in the reaction buffer, or signal quenching in downstream detection (H₂S or ammonia).
D-allocystathionine is a non-proteinogenic stereoisomer of L-cystathionine. Unlike the canonical L-isomer, which is rapidly cleaved by Cystathionine
Module 1: Substrate Integrity & Stereochemistry
The Problem: Commercial "Cystathionine" is often a mixture of four stereoisomers (L-, D-, L-allo-, D-allo-). If you are observing "inconsistent"
Diagnostic Protocol: Isomeric Purity Validation Before running your bioassay, you must validate your input material.
-
Perform Chiral HPLC Analysis:
-
Column: Chiralpak ZWIX(+) or equivalent zwitterionic ion exchanger.
-
Mobile Phase: MeOH/ACN/H₂O (49:49:2) with 50mM formic acid and 25mM diethylamine.[1]
-
Detection: MS/MS (MRM transition m/z 223
134). -
Pass Criteria: L-cystathionine contamination must be
.[1] Even 1% L-isomer can dominate the signal in H₂S generation assays.
-
Troubleshooting Q&A
Q: My assay signal spikes immediately then plateaus. Why? A: This is the "Fast-Isomer Effect." Your enzyme is rapidly depleting the trace L-cystathionine contaminant. The subsequent slow phase is the actual turnover of D-allocystathionine. Action: Purify your substrate or subtract the early-phase burst from your kinetic calculations.
Module 2: Enzymatic Conditions & Cofactor Chemistry
The Problem: CSE and CBS are Pyridoxal-5'-phosphate (PLP) dependent. The Schiff base linkage between the enzyme and PLP is labile. In D-allocystathionine assays, where turnover is slow, extended incubation times lead to PLP dissociation, mimicking "enzyme inhibition."
Optimization Protocol: The "PLP-Clamp" Buffer Standard buffers (PBS/HEPES) are insufficient for long-duration D-allo assays.
| Component | Concentration | Function |
| Potassium Phosphate | 100 mM (pH 7.[1]4) | Base buffer.[1] Avoid Tris (primary amine competes for PLP).[1] |
| PLP (Exogenous) | 10 - 50 | CRITICAL: Drives equilibrium toward the Holo-enzyme form. |
| DTT / TCEP | 0.5 mM | Prevents oxidation of enzyme active site cysteines.[1] |
| BSA | 0.1 mg/mL | Prevents surface adsorption of the enzyme during long incubations. |
Visualizing the Failure Logic
Figure 1: Systematic troubleshooting workflow for D-allocystathionine bioassays. Note the critical decision points at isomer purity and detection turbidity.
Module 3: Signal Detection Methodologies
The Problem: The most common readout, the Methylene Blue (MB) assay for H₂S, is highly prone to artifacts when used with D-allocystathionine. Because D-allo turnover is slow, researchers often increase enzyme concentration or incubation time. This leads to protein precipitation (turbidity) which scatters light at 670nm, causing false positives.
Comparative Detection Guide
| Method | Target Analyte | Sensitivity | D-Allo Suitability | Common Artifacts |
| Methylene Blue | H₂S (Sulfide) | Low ( | Poor | Protein precipitation; pH sensitivity; Volatilization of H₂S.[1] |
| Lead Acetate | H₂S (Sulfide) | Medium | Moderate | Semi-quantitative; Requires densitometry.[1] |
| LDH-Coupled | Pyruvate/ | High | Good | NADH background fluorescence; Interference from upstream inhibitors.[1] |
| LC-MS/MS | Cystathionine | Very High | Excellent | Matrix effects; Requires heavy isotope internal standards.[1] |
Recommended Protocol: The LDH-Coupled Assay (Alternative to Methylene Blue)
Instead of measuring H₂S (volatile/unstable), measure the
-
Reaction Mix: 100 mM HEPES (pH 7.4), 0.2 mM NADH, 2 U/mL Lactate Dehydrogenase (LDH), 50
M PLP. -
Initiation: Add CSE enzyme and D-allocystathionine.
-
Readout: Monitor decrease in absorbance at 340 nm (NADH oxidation).
-
Why it works: This is a continuous assay.[1] You can see the reaction rate in real-time, allowing you to distinguish between the "burst" of L-cystathionine contamination and the steady-state D-allo turnover.
Module 4: Mechanistic Context
Understanding the pathway is crucial for interpreting inhibition data. D-allocystathionine is not just a passive substrate; in many bacterial systems, it acts as a regulator.
Figure 2: The Transsulfuration Pathway. Green indicates the canonical pathway.[2] Red indicates the entry point and kinetic bottleneck of D-allocystathionine.
References
-
Steegborn, C., et al. (1999).
-Lyase." Journal of Biological Chemistry. [1] -
Chiku, T., et al. (2009).
-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine." Journal of Biological Chemistry. -
Kabil, O., & Banerjee, R. (2010). "Redox Biochemistry of Hydrogen Sulfide." Journal of Biological Chemistry. [1]
-
Sun, Q., et al. (2019). "Structural and Kinetic Insight into the Biosynthesis of H2S and L-Lanthionine." Biochemistry.
Sources
Strategies to minimize isomerization during D-allocystathionine synthesis
A Researcher's Guide to Minimizing Isomerization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of D-allocystathionine. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and best practices to minimize isomerization and ensure the highest stereochemical purity of your final product.
The Critical Challenge of Isomerization in D-Allocystathionine Synthesis
D-allocystathionine, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four possible stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine. The biological activity of each stereoisomer is highly specific, making the control of stereochemistry during synthesis a paramount concern. Isomerization, particularly epimerization at either chiral center, can lead to a mixture of diastereomers that are often difficult to separate and can have significantly different biological effects. This guide will equip you with the knowledge and techniques to navigate these challenges effectively.
Understanding the Mechanisms of Isomerization
Isomerization in amino acid synthesis typically occurs through the deprotonation of the α-carbon, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a racemic or epimerized mixture. Several factors can promote this undesirable side reaction:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation.
-
Strong Bases: The presence of strong bases can readily abstract the acidic α-proton.
-
Prolonged Reaction Times: Extended exposure to reaction conditions that favor isomerization increases the likelihood of its occurrence.
-
Nature of Protecting Groups: Certain protecting groups can influence the acidity of the α-proton and the stability of the resulting enolate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of D-allocystathionine and provides actionable solutions.
Q1: My final product shows a mixture of diastereomers by chiral HPLC. What are the likely causes?
A1: The presence of diastereomers indicates that isomerization has occurred at one or both of the chiral centers. The most probable causes are:
-
Starting Material Purity: Ensure the enantiomeric purity of your starting materials, D-homocysteine and the chiral 3-carbon synthon (e.g., L-serine derivative), is greater than 99%.
-
Reaction Conditions: The condensation step is often the most critical. High temperatures and strong bases can lead to epimerization.
-
Deprotection Steps: Harsh deprotection conditions, particularly with strong acids or bases, can also induce isomerization.
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your D-homocysteine and chiral 3-carbon synthon using chiral HPLC or GC to confirm their enantiomeric excess (ee).
-
Optimize Reaction Conditions: Lower the reaction temperature and use a milder base for the condensation step. A detailed protocol is provided in the "Best Practices" section.
-
Evaluate Deprotection Strategy: If possible, choose protecting groups that can be removed under neutral or mild conditions.
Q2: I'm observing significant side-product formation during the synthesis. How can I improve the yield of the desired D-allocystathionine?
A2: Side-product formation can arise from various factors, including the choice of protecting groups and reaction conditions.
-
Protecting Group Strategy: The thiol group of D-homocysteine is highly nucleophilic and can participate in side reactions if not properly protected. Similarly, the amino and carboxyl groups of both reactants must be appropriately protected to prevent unwanted reactions.
-
Reaction Stoichiometry: Incorrect stoichiometry can lead to unreacted starting materials or the formation of byproducts.
Troubleshooting Steps:
-
Implement a Robust Protecting Group Strategy: Utilize orthogonal protecting groups for the amino, carboxyl, and thiol functionalities. A recommended strategy is outlined in the "Best Practices" section.
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.
-
Purification of Intermediates: Purify all intermediates to ensure that impurities are not carried over to the next step.
Q3: How can I effectively separate D-allocystathionine from its other stereoisomers?
A3: While the primary goal is to prevent the formation of isomers, effective purification methods are essential.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating stereoisomers.[1][2]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the mixture of stereoisomers with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Troubleshooting Steps:
-
Develop a Chiral HPLC Method: Screen different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation of the four cystathionine stereoisomers.
-
Consider Preparative Chiral HPLC: For larger scale purification, preparative chiral HPLC can be employed.
-
Explore Diastereomeric Salt Crystallization: If chiral HPLC is not feasible, investigate the use of chiral acids or bases to form separable diastereomeric salts.
Best Practices and Recommended Protocols
This section provides a detailed, step-by-step protocol for the synthesis of D-allocystathionine, designed to minimize isomerization.
Overall Synthetic Strategy
The recommended strategy involves the condensation of a protected D-homocysteine derivative with a protected L-serine derivative. This approach allows for precise control over the stereochemistry at both chiral centers.
Caption: Synthetic workflow for D-allocystathionine.
Step 1: Preparation of N-acetyl-D-homocysteine Thiolactone
Starting with enantiomerically pure D-methionine is crucial for maintaining stereochemical integrity.
-
Demethylation of D-Methionine: Treat D-methionine with a strong acid (e.g., HBr in acetic acid) to yield D-homocysteine.
-
Thiolactone Formation and N-acetylation: The resulting D-homocysteine can be converted to its thiolactone derivative and subsequently N-acetylated. This intermediate is stable and less prone to oxidation.
Step 2: Preparation of a Protected L-Serine Derivative
A suitable leaving group at the β-carbon of L-serine is required for the nucleophilic attack by the thiol of D-homocysteine.
-
Protection of L-Serine: Protect the amino group of L-serine with a suitable protecting group (e.g., Boc or Cbz) and the carboxyl group as a methyl or ethyl ester.
-
Activation of the Hydroxyl Group: Convert the hydroxyl group of the protected L-serine into a good leaving group, such as a tosylate or mesylate.
Step 3: Condensation Reaction
This is the most critical step for controlling stereochemistry.
-
Ring Opening of Thiolactone and Thiolate Formation: The N-acetyl-D-homocysteine thiolactone is opened under basic conditions to generate the thiolate anion.
-
Nucleophilic Substitution: The thiolate anion then attacks the activated β-carbon of the protected L-serine derivative in an SN2 reaction. This reaction proceeds with inversion of configuration at the β-carbon of serine, leading to the desired allo configuration.
Key Parameters to Control Isomerization:
| Parameter | Recommended Condition | Rationale |
| Base | Mild inorganic base (e.g., NaHCO₃, K₂CO₃) | Stronger bases (e.g., alkoxides) can increase the rate of α-proton abstraction and epimerization. |
| Temperature | 0 °C to room temperature | Lower temperatures disfavor the competing isomerization pathway. |
| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) | Solvents that can stabilize the transition state of the SN2 reaction are preferred. |
| Reaction Time | Monitor by TLC or LC-MS | Avoid prolonged reaction times to minimize exposure to basic conditions. |
Step 4: Deprotection
The choice of deprotection method depends on the protecting groups used.
-
Hydrolysis of the Ester and Amide Groups: The ester and N-acetyl groups can be removed by acidic or basic hydrolysis. Careful monitoring is required to avoid isomerization under harsh conditions.
-
Removal of Amino Protecting Group: If a Boc or Cbz group was used on the serine moiety, it can be removed under standard conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).
Step 5: Purification and Analysis
-
Purification: The crude product should be purified by ion-exchange chromatography or preparative HPLC.
-
Chiral Analysis: The enantiomeric and diastereomeric purity of the final product must be confirmed by chiral HPLC or GC analysis.
Diagram of the Key Condensation Step
Caption: Key SN2 reaction in D-allocystathionine synthesis.
Conclusion
The successful synthesis of D-allocystathionine with high stereochemical purity is a challenging yet achievable goal. By understanding the mechanisms of isomerization, implementing robust protecting group strategies, carefully controlling reaction conditions, and utilizing appropriate analytical and purification techniques, researchers can minimize the formation of unwanted stereoisomers. This guide provides a framework for developing a reliable and reproducible synthesis of D-allocystathionine, enabling further research into its biological functions and therapeutic potential.
References
-
Shiraiwa, T., Nakagawa, K., Kanemoto, N., Kinda, T., & Yamamoto, H. (2002). Synthesis of optically active homocysteine from methionine and its use in preparing four stereoisomers of cystathionine. Chemical & Pharmaceutical Bulletin, 50(8), 1081-1085. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Majer, Z., & Zewge, D. (2018).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Golm Metabolome Database. (n.d.). Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. Retrieved from [Link]
-
Biron, E., & Kessler, H. (2005). New prospects for the use of pseudoprolines in peptide synthesis. Journal of Peptide Science, 11(5), 213-219. [Link]
Sources
Technical Support Center: Troubleshooting D-Allocystathionine Cell Permeability
Topic: Optimizing Cellular Uptake of D-Allocystathionine Role: Senior Application Scientist Audience: Researchers in Bacterial Physiology and Antimicrobial Development
Introduction: The Permeability Paradox
You are likely observing a discrepancy between in vitro enzymatic inhibition (IC50) and whole-cell activity (MIC or EC50) when using D-allocystathionine. This is a classic "transporter mismatch."
D-allocystathionine is a zwitterionic, non-proteinogenic amino acid. At physiological pH (7.4), it carries both a positive (ammonium) and negative (carboxylate) charge, resulting in a net neutral but highly polar species (low LogP). Unlike L-amino acids, which have dedicated solute carrier (SLC) transporters in mammalian cells, or specific permeases in bacteria, D-isomers often lack an efficient active transport mechanism. They cannot passively diffuse through the lipid bilayer.
This guide provides a diagnostic framework and three specific protocols to overcome this barrier.
Part 1: Diagnostic Framework
Before modifying your compound, you must confirm that permeability—not metabolic stability or efflux—is the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic decision tree to isolate permeability issues from competitive inhibition or efflux.
Part 2: The Chemical Solution (Prodrug Strategy)
If your diagnostic confirms poor uptake, the gold standard solution is Esterification .
The Logic: Converting the carboxyl groups of D-allocystathionine to ethyl esters masks the negative charge. This increases lipophilicity (LogP), allowing the molecule to cross the membrane via passive diffusion. Once inside, non-specific intracellular esterases hydrolyze the ester, trapping the active D-allocystathionine inside the cell.
Protocol: Synthesis of D-Allocystathionine Ethyl Ester
Note: This protocol uses Thionyl Chloride (
Reagents:
-
D-Allocystathionine (High purity)
-
Absolute Ethanol (Anhydrous)
-
Thionyl Chloride (
) -
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Preparation: Chill 10 mL of absolute ethanol to 0°C in an ice bath under nitrogen atmosphere.
-
Activation: Dropwise, add 1.0 mL of Thionyl Chloride to the ethanol.
-
Caution: This reaction is exothermic and releases HCl gas. Stir for 10 minutes.
-
-
Addition: Add 100 mg of D-allocystathionine to the mixture.
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Reflux at 60°C for 3 hours. The solution should become clear as the amino acid dissolves and esterifies.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure (Rotovap) to obtain a viscous oil.
-
Wash with diethyl ether to remove unreacted reagents.
-
The resulting solid is D-allocystathionine ethyl ester hydrochloride .
-
-
Storage: Store at -20°C, desiccated. Dissolve in DMSO or water immediately before use.
Mechanism of Action:
Figure 2: The "Trojan Horse" mechanism of ester prodrugs.
Part 3: Biological Optimization (Assay Conditions)
If chemical modification is not possible, you must optimize the biological conditions to favor uptake via low-affinity systems.
Q: Why does my compound work in Minimal Media but not in Rich Media? A: In rich media (e.g., LB, DMEM), L-amino acids are present in millimolar concentrations. Transporters (like LAT1 in mammals or general amino acid permeases in bacteria) have a much higher affinity for L-isomers. The L-isomers outcompete your D-allocystathionine.
Optimization Table:
| Parameter | Recommended Adjustment | Scientific Rationale |
| Media Type | Use M9 Minimal (Bacteria) or EBSS (Mammalian). | Removes competition from high-affinity L-amino acids. |
| Concentration | Increase to 1–5 mM. | Forces uptake via low-affinity, high-capacity transport systems. |
| pH | Adjust to pH 6.0–6.5 (if tolerated). | Protonation of the carboxyl group reduces net negative charge, slightly improving passive diffusion. |
| Co-factors | Add Pyridoxal Phosphate (PLP). | If targeting PLP-dependent enzymes (Cystathionine |
Part 4: Experimental Validation (LC-MS/MS)
You must prove the compound is entering the cell. A lack of effect could be due to target mutation, not permeability.
Protocol: Intracellular Accumulation Assay
Objective: Quantify intracellular D-allocystathionine vs. extracellular concentration.
-
Incubation: Incubate cells (
cells/mL) with 1 mM D-allocystathionine for 1 hour. -
Quenching:
-
Spin down cells (3,000 x g, 3 min).
-
CRITICAL: Wash pellets 3x with ice-cold PBS to remove extracellular compound.
-
-
Lysis: Resuspend pellet in 80% Methanol (-80°C). Vortex vigorously. Incubate on dry ice for 10 min.
-
Derivatization (Marfey’s Method):
-
Since D- and L-isomers have identical masses, you must separate them to ensure you aren't measuring endogenous L-cystathionine.
-
React lysate supernatant with FDAA (Marfey’s Reagent) .
-
Condition: 1% FDAA in acetone, 40°C for 1 hour.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (The diastereomers formed by FDAA will separate on a standard C18 column).
-
Transition: Monitor the parent ion
specific fragment (usually loss of the Marfey's group).
-
References
-
Amino Acid Esterification: Li, Z., et al. (2020). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC. Link
-
Peptidoglycan Biosynthesis: Barreteau, H., et al. (2008). "Cytoplasmic steps of peptidoglycan biosynthesis." FEMS Microbiology Reviews. Link
-
LC-MS/MS of D-Amino Acids: "Simultaneous Determination of L- and D-Amino Acids in Proteins." MDPI. Link
-
Transport Mechanisms: Nikaido, H., & Saier, M. H. (1992).[2] "Transport proteins in bacteria: common themes in their design." Science. Link
-
Marfey's Reagent Method: "Using LC–MS/MS to Analyze D-Amino Acids." Chromatography Online. Link
Sources
Validation & Comparative
Comparative Analysis of D-Allocystathionine and L-Cystathionine Bioactivity
Executive Summary
This guide provides a rigorous comparative analysis of L-Cystathionine , the canonical intermediate in the mammalian transsulfuration pathway, and its stereoisomer, D-Allocystathionine . While L-cystathionine is critical for cysteine biosynthesis and hydrogen sulfide (
Key Differentiator: The biological distinction hinges on enzymatic stereospecificity. Mammalian Cystathionine
Chemical & Stereochemical Foundation
Understanding the precise stereochemical configuration is a prerequisite for interpreting bioactivity data. Cystathionine possesses two chiral centers: one at the amino acid moiety derived from serine/cysteine and one at the homocysteine moiety.
Structural Configuration
| Compound | Configuration | Description |
| L-Cystathionine | The natural physiological isomer formed from L-Serine and L-Homocysteine. | |
| D-Allocystathionine | A stereoisomer often synthesized enzymatically using D-Cysteine and L-Homoserine. The "allo" designation indicates inversion at one chiral center relative to the reference L-isomer. |
*Note: Nomenclature can vary based on the specific synthetic route; D-allocystathionine typically refers to the isomer containing a D-cysteine residue and an L-homocysteine residue.
Stability and Solubility
-
Solubility: Both isomers are sparingly soluble in water but dissolve readily in dilute acid or base.
-
Stability: Chemically stable in neutral aqueous solution. Both are susceptible to oxidative degradation (sulfoxide formation) upon prolonged exposure to air/light.
Enzymatic Interaction Profile
The bioactivity of these isomers is defined by their interaction with the two key enzymes of the transsulfuration pathway: Cystathionine
Mammalian Transsulfuration (Strict L-Specificity)
In mammalian systems (human/rat), the enzymes are highly stereoselective.
-
CBS: Condenses L-Serine and L-Homocysteine. It does not efficiently utilize D-serine or D-homocysteine, preventing the formation of D-allocystathionine in vivo.
-
CSE: Cleaves L-Cystathionine at the
-carbon to yield L-Cysteine.[1]-
D-Allocystathionine Interaction: It acts as a competitive inhibitor or a poor substrate . The mammalian active site requires the L-configuration at the C
position for proper Schiff base formation with the Pyridoxal 5'-phosphate (PLP) cofactor.
-
Bacterial Pathways (Promiscuity & Synthesis)
Certain bacteria, particularly Streptomyces phaeochromogenes, possess a CSE variant with broader specificity.
-
Synthesis Capability: Bacterial CSE can catalyze
-replacement reactions between L-Homoserine and D-Cysteine to produce D-Allocystathionine. -
Cleavage: These enzymes can also cleave D-Allocystathionine, allowing these bacteria to utilize D-cysteine sources for sulfur metabolism.
Pathway Visualization
Caption: Comparison of Mammalian vs. Bacterial handling of cystathionine isomers. Note the exclusive L-pathway in mammals versus the D-incorporation capability in specific bacteria.
Bioactivity & Physiological Effects[2][3][4]
Transport Mechanisms
-
L-Cystathionine: Transported via System L (LAT1/LAT2) and System
(cystine/glutamate antiporter) variants. High affinity due to recognition of the L-amino acid backbone. -
D-Allocystathionine:
-
Transport Efficiency: Significantly reduced. Mammalian amino acid transporters generally exhibit
-fold lower affinity for D-isomers or "allo" forms. -
Implication: D-Allocystathionine has poor bioavailability if administered orally and limited blood-brain barrier (BBB) penetration compared to the L-isomer.
-
Neuroactivity
-
L-Cystathionine: While often considered inert, it acts as a reservoir for H
S and cysteine production in the brain. Accumulation (e.g., in Cystathioninuria) is generally benign but can be associated with specific neurochemical changes. -
D-Allocystathionine:
-
NMDA Receptor: L-Cystathionine metabolites (like cysteine) can modulate NMDA receptors. D-Allocystathionine does not efficiently generate these metabolites in the mammalian brain.
-
Toxicity: Generally low toxicity, but high concentrations may interfere with D-amino acid oxidase (DAAO) or other D-specific pathways in the kidney.
-
Experimental Protocols
Protocol A: Enzymatic Synthesis of D-Allocystathionine
Use this protocol to generate D-allocystathionine standards for analysis.
Reagents:
-
Enzyme: Purified Streptomyces phaeochromogenes CSE (or recombinant equivalent).
-
Substrates: L-Homoserine (50 mM), D-Cysteine (50 mM).[2]
-
Buffer: 100 mM Potassium Phosphate, pH 8.0 containing 20
M PLP.
Workflow:
-
Incubation: Mix substrates in buffer. Add enzyme (0.5 U/mL final).
-
Reaction: Incubate at 37°C for 2-4 hours. The enzyme catalyzes the
-replacement of the hydroxyl group of homoserine with D-cysteine. -
Termination: Stop reaction with 10% TCA (Trichloroacetic acid).
-
Purification: Neutralize supernatant and apply to a cation-exchange column (Dowex 50W). Elute with 1M
. -
Crystallization: Concentrate eluate and crystallize from water/ethanol.
Protocol B: HPLC Separation of Isomers
Essential for verifying purity and distinguishing isomers in biological samples.
System: HPLC with Fluorescence Detection (post-column derivatization) or MS. Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase. Alternatively, use standard C18 with pre-column derivatization (OPA/N-acetyl-L-cysteine).
Method (Derivatization Approach):
-
Derivatization: Mix sample (10
L) with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (chiral thiol). Incubate 2 min at RT. -
Mobile Phase:
-
A: 50 mM Sodium Acetate, pH 5.9.
-
B: Methanol/Acetonitrile (80:20).
-
-
Gradient: 0-50% B over 20 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Result: The diastereomeric derivatives of L-cystathionine and D-allocystathionine will elute at distinct retention times due to the interaction with the chiral thiol reagent.
Comparative Data Summary
| Feature | L-Cystathionine | D-Allocystathionine |
| Origin | Mammalian/Fungal Metabolism | Bacterial Metabolism / Synthetic |
| Mammalian CSE | ~0.5 mM (High Affinity) | |
| Bacterial CSE Activity | Substrate | Substrate (Strain Dependent) |
| Transport System | System L (High Affinity) | Low Affinity / Passive Diffusion |
| Primary Utility | H | Stereochemical Probe / Inhibitor |
| Physiological Role | Oxidative Stress Response | Non-canonical Sulfur salvage |
References
-
Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Journal of Biological Chemistry. Link
-
Kanzaki, H., et al. (1986). Syntheses of S-substituted L-homocysteine derivatives by cystathionine gamma-lyase of Streptomyces phaeochromogenes.[3] Agricultural and Biological Chemistry.[3] Link[3]
-
Snow, M. L., et al. (1967). Synthesis of L-cystathionine and D-allocystathionine.[4] The Journal of Organic Chemistry. Link
-
Aitken, S. M., & Kirsch, J. F. (2005). The enzymatic and kinetic characterization of the reaction catalyzed by cystathionine gamma-lyase. Archives of Biochemistry and Biophysics. Link
-
Messana, I., et al. (1993). High-performance liquid chromatographic determination of cystathionine and its isomers. Journal of Chromatography A. Link
Sources
Comparative Enzymology: D-Allocystathionine vs. L-Allocystathionine
[1][2]
Executive Summary
In the transsulfuration pathway, L-cystathionine is the canonical intermediate formed from L-serine and L-homocysteine.[1][2] However, stereochemical variants—specifically D-allocystathionine and L-allocystathionine —emerge as critical molecular probes and alternative substrates in bacterial and mammalian metabolism.[1][2]
-
L-Allocystathionine acts as a competent substrate for bacterial Cystathionine
-lyase (CBL/MetC) , capable of replacing meso-diaminopimelate (meso-DAP) in peptidoglycan biosynthesis.[1][2] -
D-Allocystathionine is primarily observed as an enzymatic product of the reverse reaction catalyzed by Cystathionine
-lyase (CGL) , synthesized from L-homoserine and D-cysteine.[1][2]
This guide details the kinetic distinctions, synthesis protocols, and mechanistic implications of these isomers.
Stereochemical Definitions & Structure
Understanding the "allo" nomenclature is prerequisite to experimental design. Cystathionine contains two chiral centers: one on the alanine moiety (derived from serine/cysteine) and one on the homocysteine moiety.[2]
| Isomer | Configuration (Ala-moiety, Hcy-moiety) | Origin | Physiological Role |
| L-Cystathionine | (2S, 2'R) | Canonical Transsulfuration | Main intermediate (Mammals/Bacteria) |
| L-Allocystathionine | (2S, 2'S) | Bacterial Peptidoglycan Shunt | Alternative substrate for MetC |
| D-Allocystathionine | (2R, 2'S) | Synthetic / Enzymatic Reverse | Product of CGL reverse catalysis |
| D-Cystathionine | (2R, 2'R) | Synthetic | Generally inert or inhibitory |
Note: The (R/S) designations depend on priority rules where the sulfur atom influences the assignment.[2] L-Cysteine is (R), while L-Allocystathionine (derived from L-Cys and D-Hcy or similar inversions) represents the diastereomer.[1][2]
Pathway Visualization
The following diagram illustrates the stereochemical divergence in the transsulfuration pathway.
Figure 1: Stereochemical pathways showing the canonical formation of L-cystathionine and the enzymatic origins/fates of allo-isomers.
Enzymatic Interaction Profile
Cystathionine -Lyase (CBL / MetC)
Primary Substrate: L-Cystathionine Alternative Substrate: L-Allocystathionine[1][2]
Bacterial CBL (specifically E. coli MetC) exhibits remarkable plasticity.[1][2] It cleaves the C
-
L-Allocystathionine: MetC accepts this isomer with high efficiency (
comparable to L-cystathionine).[1][2] This promiscuity allows bacteria to incorporate L-allocystathionine into peptidoglycan when meso-diaminopimelate is scarce.[1][2] -
D-Allocystathionine: Poor substrate.[1][2] The active site topology of CBL is optimized for the L-configuration at the homocysteine moiety, and inversion at the alanine moiety (creating D-allo) disrupts the positioning of the C
-S bond relative to the PLP cofactor.[2]
Cystathionine -Lyase (CGL)
Primary Substrate: L-Cystathionine Synthetic Product: D-Allocystathionine[1][2]
Mammalian CGL cleaves the C
-
Synthesis: When incubated with L-homoserine and D-cysteine, CGL synthesizes D-allocystathionine .[1][2]
-
Cleavage: CGL shows significantly reduced hydrolytic activity toward D-allocystathionine compared to L-cystathionine.[1][2] The D-configuration at the cysteine end prevents the correct orbital overlap required for
-elimination.[2]
Summary of Kinetic Trends
| Enzyme | Substrate | Outcome | Relative Efficiency |
| CBL (MetC) | L-Cystathionine | Cleavage (C | 100% (Reference) |
| CBL (MetC) | L-Allocystathionine | Cleavage (C | ~60-80% |
| CBL (MetC) | D-Allocystathionine | No Reaction / Inhibition | < 5% |
| CGL | L-Cystathionine | Cleavage (C | 100% (Reference) |
| CGL | D-Allocystathionine | Poor Cleavage | < 10% |
Experimental Protocols
Protocol A: Enzymatic Synthesis of D-Allocystathionine
Objective: To synthesize D-allocystathionine using the reverse synthase activity of CGL.[1]
Reagents:
-
Recombinant Human CGL (or Streptomyces CGL).[2]
-
Substrates: L-Homoserine (100 mM), D-Cysteine (100 mM).[1][2]
-
Buffer: 100 mM Potassium Phosphate, pH 8.0.[2]
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 50
M.[1][2]
Workflow:
-
Incubation: Mix substrates and PLP in buffer. Add CGL (0.5 mg/mL final).[1][2]
-
Reaction: Incubate at 37°C for 4-6 hours.
-
Termination: Stop reaction by adding trichloroacetic acid (TCA) to 5% or by heat inactivation (95°C, 5 min).
-
Purification: Centrifuge to remove protein. Purify the supernatant using cation-exchange chromatography (Dowex 50W-X8).[1][2] Elute with 2M NH
OH.[1][2] -
Validation: Verify product stereochemistry using Chiral HPLC or specific optical rotation
.
Protocol B: Kinetic Assay (DTNB Method)
Objective: To compare cleavage rates of L-allo vs L-cystathionine.
Reagents:
-
Enzyme: Purified CBL (MetC).[2]
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1][2]
-
Buffer: 100 mM HEPES, pH 7.8.[2]
Workflow:
-
Preparation: Prepare a master mix of Buffer, PLP (20
M), and DTNB (0.5 mM).[2] -
Initiation: Add enzyme to the cuvette.[2] Zero the spectrophotometer at 412 nm.[2]
-
Start: Add L-Allocystathionine.
-
Measurement: Monitor absorbance increase at 412 nm for 2 minutes. The product, homocysteine, contains a free thiol that reacts with DTNB to release TNB (
).[1][2] -
Calculation:
Plot vs to determine and .[2][6]
Mechanistic Insights
The discrimination between these isomers lies in the PLP-Active Site Geometry .
-
CBL Mechanism: The enzyme binds the amino acid moiety via a Schiff base with PLP.[2][3] For cleavage, the C
-H bond must be perpendicular to the pyridine ring of PLP to facilitate deprotonation.-
L-Allocystathionine: The inversion at the distal center (relative to the cleavage site) does not significantly sterically hinder the C
-proton abstraction at the active site, allowing catalysis to proceed.[2]
-
-
CGL Mechanism: Requires binding of the homoserine/homocysteine moiety.[2]
-
D-Allocystathionine: The D-configuration at the cysteine moiety (the leaving group side in
-elimination) creates a steric clash with the hydrophobic wall of the active site (often Tyr114 or Phe residues in mammalian CGL), preventing the correct alignment for the elimination of the sulfur leaving group.[2]
-
Mechanism Diagram[1][2][3]
Figure 2: Mechanistic divergence explaining why CBL accepts L-allo while CGL rejects D-allo for cleavage.
References
-
Steegborn, C., et al. (1999).[2] "Kinetics and inhibition of recombinant human cystathionine gamma-lyase." Journal of Biological Chemistry.
-
Clausen, T., et al. (1996).[2][4] "Crystal structure of the pyridoxal-5'-phosphate dependent cystathionine beta-lyase from Escherichia coli at 1.83 A resolution." Journal of Molecular Biology.
-
Kanzaki, H., et al. (1986).[2] "Syntheses of S-substituted L-homocysteine derivatives by cystathionine gamma-lyase of Streptomyces phaeochromogenes." Agricultural and Biological Chemistry. [2]
-
Aitken, S. M., & Kirsch, J. F. (2005).[2] "The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity." Archives of Biochemistry and Biophysics.
-
Richaud, C., et al. (1993).[2] "Substrate specificity of the MetC-encoded cystathionine beta-lyase from Escherichia coli." Journal of Biological Chemistry.
Sources
- 1. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cystathionine - Wikipedia [en.wikipedia.org]
- 3. Cystathionine beta-lyase - Wikipedia [en.wikipedia.org]
- 4. The Three-Dimensional Structure of Cystathionine β-Lyase from Arabidopsis and Its Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine beta-lyase - Proteopedia, life in 3D [proteopedia.org]
- 6. courses.washington.edu [courses.washington.edu]
A Guide to the Definitive Identification of D-allocystathionine Using a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise identification of stereoisomers is not merely an analytical exercise but a cornerstone of safety, efficacy, and regulatory compliance. The subtle yet profound differences between enantiomers and diastereomers can dictate the therapeutic action or toxicity of a drug molecule. D-allocystathionine, one of the four stereoisomers of cystathionine, serves as a compelling case study in the critical need for unambiguous stereochemical assignment. This guide, intended for researchers and analytical scientists, provides a comprehensive framework for the confirmation of D-allocystathionine's identity, emphasizing the indispensable role of a Certified Reference Material (CRM).
As a Senior Application Scientist, my experience has consistently shown that while advanced analytical techniques provide a wealth of data, it is the comparison to a well-characterized, traceable standard that transforms that data into definitive proof. This guide is structured to not only provide step-by-step protocols but to also elucidate the scientific reasoning behind the chosen methodologies, ensuring a self-validating analytical workflow.
The Analytical Challenge: Distinguishing Four Stereoisomers
Cystathionine possesses two chiral centers, giving rise to four stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine. While enantiomers (L- and D-cystathionine; L-allo and D-allocystathionine) exhibit identical physical and chemical properties in an achiral environment, diastereomers (e.g., L-cystathionine and L-allocystathionine) have distinct properties. The challenge lies in developing analytical methods with sufficient selectivity to resolve all four isomers and to unequivocally identify a specific one, such as D-allocystathionine.
The Gold Standard: The Role of a Certified Reference Material
A Certified Reference Material (CRM) is a highly characterized and stable material with one or more certified property values, produced and certified by a recognized body.[1][2] In the context of D-allocystathionine, a CRM provides the ultimate benchmark for identity confirmation. Its use is foundational for:
-
Method Validation: Establishing the accuracy, precision, and specificity of an analytical method.[3]
-
Calibration: Ensuring the reliability of quantitative measurements.
-
Identity Confirmation: Providing a definitive match for retention time, mass spectrum, and spectroscopic data.
-
Traceability: Linking analytical results to a recognized standard.[4]
Given the current lack of a commercially available CRM for D-allocystathionine, this guide will also address the synthesis and rigorous characterization required to produce a reference material of sufficient quality to serve this critical function.[5]
Orthogonal Analytical Approach for Unambiguous Identification
A multi-faceted analytical strategy, employing orthogonal techniques, is essential for the definitive identification of D-allocystathionine. This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Figure 1: Orthogonal analytical workflow for identity confirmation.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for separating stereoisomers.[6][7] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving the desired resolution between the four cystathionine isomers.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): For underivatized amino acids like cystathionine, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective. These CSPs offer multiple interaction modes, including hydrogen bonding, ionic interactions, and inclusion complexation, which are necessary to differentiate the subtle structural differences between stereoisomers.
-
Mobile Phase: A polar ionic mobile phase is typically employed for such separations. The organic modifier (e.g., methanol, ethanol) concentration and the type and concentration of the acidic or basic additive (e.g., trifluoroacetic acid, ammonium acetate) are critical parameters that must be optimized to achieve baseline separation.
Experimental Protocol: Chiral HPLC Separation of Cystathionine Stereoisomers
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Ethanol: 50 mM Ammonium Acetate in Water, pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
D-allocystathionine CRM: Dissolve in the mobile phase to a concentration of 0.1 mg/mL.
-
Unknown Sample: Prepare in the same manner as the CRM.
-
Mixed Sample: Prepare a 1:1:1:1 mixture of all four stereoisomers (if available) to demonstrate resolution.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the mixed sample to confirm the resolution of all four stereoisomers and determine their elution order.
-
Inject the D-allocystathionine CRM to establish its retention time.
-
Inject the unknown sample.
-
Confirm the identity of D-allocystathionine in the unknown sample by comparing its retention time with that of the CRM.
-
Data Presentation: The Impact of a CRM
The use of a CRM provides a definitive reference point for retention time, which is crucial for accurate peak identification.
| Analysis | Retention Time (min) | Peak Identity | Confidence in Identification |
| Without CRM | 12.5 | Presumed D-allocystathionine | Low - relies on elution order from literature |
| With CRM | 12.5 (CRM) | D-allocystathionine | High - direct comparison |
| 12.5 (Unknown) | Confirmed D-allocystathionine |
Table 1: Comparison of peak identification with and without a CRM.
II. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structure of the analyte. When coupled with a chromatographic separation technique (LC-MS), it becomes a powerful tool for both separation and identification.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar molecules like amino acids, typically producing a protonated molecule [M+H]+.
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (the [M+H]+ of cystathionine, m/z 223.07) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is highly specific to the molecule's structure. While stereoisomers often produce very similar MS/MS spectra, comparison with the CRM's spectrum is essential for confirmation.
Experimental Protocol: LC-MS/MS Analysis of D-allocystathionine
-
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an ESI source.
-
-
LC Conditions:
-
Use the same chiral HPLC method as described above.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan (for molecular weight confirmation) and Product Ion Scan (for fragmentation analysis).
-
Precursor Ion: m/z 223.07.
-
Collision Energy: Optimize to generate a rich fragmentation spectrum (e.g., 15-25 eV).
-
-
Analysis Workflow:
-
Infuse the D-allocystathionine CRM directly into the mass spectrometer to optimize MS parameters and obtain a reference fragmentation spectrum.
-
Perform LC-MS analysis of the CRM, acquiring both full scan and MS/MS data for the peak corresponding to D-allocystathionine.
-
Perform LC-MS analysis of the unknown sample under identical conditions.
-
Compare the full scan mass spectrum and the MS/MS fragmentation pattern of the unknown peak with the data from the CRM.
-
Figure 2: Simplified MS/MS fragmentation workflow.
Data Presentation: Comparative Fragmentation Analysis
A direct overlay of the MS/MS spectra from the unknown sample and the CRM provides compelling evidence for identity.
| Ion | m/z (CRM) | m/z (Unknown) | Proposed Structure |
| [M+H]+ | 223.07 | 223.07 | Protonated Cystathionine |
| Fragment 1 | 134.03 | 134.03 | Loss of C3H5NO2 |
| Fragment 2 | 102.05 | 102.05 | Loss of C4H8N2O2S |
| Fragment 3 | 88.04 | 88.04 | Loss of C5H10N2O2S |
Table 2: Comparison of key ions in the MS/MS spectra of the D-allocystathionine CRM and the unknown sample.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment of each atom in a molecule.[8][9] For stereoisomer identification, NMR is particularly adept at distinguishing between diastereomers.
Causality Behind Experimental Choices:
-
1H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the protons at the two chiral centers will differ between diastereomers.
-
13C NMR: Shows the number of unique carbon environments. Diastereomers will exhibit different chemical shifts for the carbons at and near the chiral centers.
-
Advanced 2D NMR (e.g., COSY, HSQC): These experiments can definitively assign the proton and carbon signals and confirm the connectivity of the molecule, providing an irrefutable structural fingerprint.
Experimental Protocol: NMR Analysis of D-allocystathionine
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 1-5 mg) of the purified D-allocystathionine CRM in a deuterated solvent (e.g., D2O).
-
Prepare the unknown sample (after purification) in the same manner.
-
-
Experiments to be Performed:
-
1D 1H NMR.
-
1D 13C NMR.
-
2D COSY (Correlated Spectroscopy) to establish H-H correlations.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Analysis Workflow:
-
Acquire a full set of NMR data for the D-allocystathionine CRM.
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Acquire the same set of NMR data for the unknown sample.
-
Perform a direct comparison of the spectra. An exact match of all chemical shifts and coupling patterns confirms the identity and stereochemistry.
-
Data Presentation: Comparative NMR Data
The power of NMR lies in the precise chemical shift values that are highly sensitive to the stereochemical environment.
| Nucleus | Chemical Shift (ppm) - CRM | Chemical Shift (ppm) - Unknown | Assignment |
| Hα (homocysteine moiety) | ~3.8 | ~3.8 | Proton on Cα of homocysteine part |
| Hα' (cysteine moiety) | ~4.1 | ~4.1 | Proton on Cα' of cysteine part |
| Cα (homocysteine moiety) | ~54.5 | ~54.5 | Carbon Cα of homocysteine part |
| Cα' (cysteine moiety) | ~52.0 | ~52.0 | Carbon Cα' of cysteine part |
| C=O (both) | ~172-174 | ~172-174 | Carboxyl carbons |
Table 3: Hypothetical comparative 1H and 13C NMR chemical shifts for key nuclei in D-allocystathionine. Note: Exact chemical shifts are dependent on solvent and pH.
Conclusion: A Self-Validating System for Identity Confirmation
The confirmation of D-allocystathionine's identity is a rigorous process that relies on the convergence of data from multiple, orthogonal analytical techniques. While each technique provides valuable information, it is the consistent agreement of the data from an unknown sample with that of a Certified Reference Material that provides the unequivocal proof of identity.
The workflow presented in this guide—combining chiral HPLC for stereoisomer separation, mass spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for detailed structural elucidation—establishes a self-validating system. The CRM acts as the lynchpin, ensuring the accuracy and traceability of the entire process. For researchers and drug developers, adherence to such a rigorous, reference-material-based approach is not just good scientific practice; it is an essential component of ensuring the quality, safety, and efficacy of their work.
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-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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-
Amino, Y., & Suzuki, Y. (2017). Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry, 81(1), 95-101. [Link]
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Mant, C. T., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1357, 78-87. [Link]
- Avesis. (n.d.).
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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-
Golm Metabolome Database. (n.d.). Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo. [Link]
-
Opstad, K. S., et al. (2013). In vivo 1H MRS detection of cystathionine in human brain tumors. NMR in Biomedicine, 26(11), 1561-1568. [Link]
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Re-E, A., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(3), 1668-1672. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Kožich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica Chimica Acta, 437, 123-128. [Link]
-
PubChem. (n.d.). Cystathionine. [Link]
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-
Rissanen, K., & Oss, S. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7644-7652. [Link]
-
Struys, E. A., et al. (2013). A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts. Analytical Biochemistry, 432(1), 33-38. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
- Fajgelj, A. (2002). Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs. Accreditation and Quality Assurance, 7(4-5), 143-147.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- bioRxiv. (2026).
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- RESL. (n.d.).
- Semantic Scholar. (2024).
-
Čižmárik, J., & Lehocký, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]
-
National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]
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-
National Center for Biotechnology Information. (n.d.). The application of certified reference materials for clinical mass spectrometry. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
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- Mascot. (n.d.).
- ACS Publications. (2023).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639).
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- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a CSE Knockout Cell Line for Dissecting D-Allocystathionine Effects
A Senior Scientist’s Guide to Rigorous Model Characterization
Executive Summary: The Stereochemical Challenge
In the study of hydrogen sulfide (H₂S) signaling and transsulfuration, specificity is the primary bottleneck. While L-cystathionine is the canonical substrate for Cystathionine
D-allocystathionine is frequently utilized as a probe to test enzyme stereospecificity or as a potential inhibitor. However, distinguishing between CSE-mediated metabolism of D-allocystathionine and off-target effects (e.g., via D-amino acid oxidase or non-enzymatic interactions) is impossible with chemical inhibitors alone. Common inhibitors like DL-Propargylglycine (PAG) are often racemic mixtures themselves, introducing confounding variables when studying chiral compounds.
This guide outlines the validation of a CSE Knockout (KO) cell line as the definitive negative control system. By permanently ablating the CTH gene, researchers can rigorously determine whether D-allocystathionine acts as a substrate, an inhibitor, or an inert bystander in the H₂S pathway.
Biological Context & Comparative Analysis
The Transsulfuration Pathway (TSP)
The TSP is the primary route for endogenous H₂S production in peripheral tissues. CSE cleaves L-cystathionine to generate cysteine,
-
The Problem: Chemical inhibitors of CSE are rarely absolute. They often exhibit "leaky" inhibition or off-target toxicity at the high concentrations required to compete with substrate analogs like D-allocystathionine.
-
The Solution: A CRISPR-generated CSE KO provides a "zero-background" baseline.
Comparison of Validation Methods
| Feature | CRISPR CSE Knockout (The Product) | Chemical Inhibition (PAG/BCA) | siRNA/shRNA Knockdown |
| Mechanism | Genomic ablation (Indel mutation) | Active site competition/suicide inhibition | mRNA degradation |
| Completeness | 100% (Null Allele) | Variable (IC₅₀ dependent) | Partial (70-90%) |
| Stereo-Selectivity | Absolute (Enzyme is absent) | Confounding: PAG is often DL-racemic | N/A |
| Off-Target Effects | Low (Clone dependent) | High (Inhibits other PLP enzymes like AST/ALT) | Moderate (Seed sequence matches) |
| Suitability for D-Allo | High: Defines "CSE-dependent" effects | Low: Inhibitor may compete with D-Allo | Medium: Residual enzyme masks weak activities |
Validation Workflow: The "Self-Validating" System
A robust validation must proceed sequentially: Genotype
Phase 1: Genotypic & Proteomic Confirmation
Before testing D-allocystathionine, you must prove the enzyme is physically absent.
-
Sanger Sequencing: Confirm out-of-frame indels in all alleles of CTH.
-
Western Blot: Demonstrate total absence of the ~45 kDa CSE band. Crucial: Use a positive control (WT lysate) and a loading control (
-actin).
Phase 2: Functional Baseline (The Positive Control)
Verify the KO phenotype using the natural substrate, L-cystathionine.
-
Experiment: Incubate WT and KO lysates with L-cystathionine .
-
Expected Result: WT produces H₂S; KO produces zero H₂S.
-
Why: If the KO still produces H₂S from L-cystathionine, your line is not a true null or CBS is compensating.
Phase 3: The D-Allocystathionine Interrogation
This is the core application. Incubate WT and KO lysates with D-allocystathionine (1–10 mM).
-
Scenario A (Substrate): H₂S is detected in WT but not in KO.
-
Scenario B (Inhibitor): D-allocystathionine reduces H₂S production from L-cysteine in WT, but has no effect in KO.
-
Scenario C (Independent): D-allocystathionine causes toxicity or effects in both WT and KO.
Visualizing the Logic
The following diagrams illustrate the pathway logic and the validation workflow.
Diagram 1: Transsulfuration & D-Allocystathionine Routing
Caption: D-allocystathionine's interaction with CSE is the variable; the KO line removes CSE to isolate non-enzymatic effects.
Diagram 2: Validation Workflow
Caption: Step-by-step decision matrix for validating the KO line before applying the D-allocystathionine probe.
Experimental Protocols
Protocol A: Methylene Blue H₂S Detection Assay
This protocol quantifies the enzymatic cleavage of cystathionine (L- or D-allo) into H₂S.
Reagents:
-
Lysis Buffer: NP-40 lysis buffer with protease inhibitors (Avoid DTT/Mercaptoethanol as they interfere with sulfur detection).
-
Substrates: L-Cystathionine (Sigma) and D-Allocystathionine (Custom/Specialty).
-
Zinc Acetate (1% w/v): To trap H₂S.
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM) in 7.2 M HCl.
-
FeCl₃ (30 mM) in 1.2 M HCl.
Procedure:
-
Lysate Prep: Harvest
cells (WT and CSE-KO). Lyse in 300 µL ice-cold buffer. Centrifuge at 14,000xg for 10 min. Collect supernatant. -
Reaction Setup: In a sealed microtube or 96-well plate, mix:
-
100 µL Cell Lysate (approx. 200 µg protein).
-
20 µL Pyridoxal-5’-phosphate (PLP, 2 mM cofactor).
-
20 µL Substrate (L-Cystathionine OR D-Allocystathionine, final conc. 2–5 mM).
-
PBS to final volume 200 µL.
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Trapping: Crucial Step. If using a tube, reaction should be performed with a hanging drop of Zinc Acetate or lead acetate paper. For liquid assay: Add 100 µL Zinc Acetate to stop reaction and trap H₂S as ZnS precipitate.
-
Color Development: Add 100 µL N,N-dimethyl-p-phenylenediamine followed immediately by 100 µL FeCl₃.
-
Read: Incubate 20 min at RT. Read Absorbance at 670 nm .
-
Calculation: Compare OD₆₇₀ of WT vs KO.
Protocol B: Western Blot for CSE Verification
Antibody Strategy:
-
Primary: Anti-CSE/CTH (Mouse Monoclonal, e.g., Santa Cruz sc-374249 or equivalent). Note: Ensure antibody epitope is not in the region targeted by CRISPR if using an N-terminal truncation strategy, though total protein loss is preferred.
-
Loading Control: Anti-
-Actin or GAPDH.
Steps:
-
Load 30 µg protein per lane (WT, KO Clone 1, KO Clone 2).
-
Transfer to PVDF membrane.
-
Block with 5% Non-fat Milk.
-
Incubate Primary Ab (1:1000) overnight at 4°C.
-
Visualize.[2][3][4] Pass Criteria: Complete absence of the 45 kDa band in KO lanes.
References
-
Kabil, O., & Banerjee, R. (2010). Redox biochemistry of hydrogen sulfide. Journal of Biological Chemistry, 285(29), 21903-21907. Link
- Establishes the canonical transsulfuration p
-
Sun, Q., et al. (2009). Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H₂S. Journal of Biological Chemistry, 284(5), 3076-3085. Link
- Provides structural data on PAG inhibition and active site specificity.
-
Chiku, T., et al. (2009). H2S biogenesis by human cystathionine gamma-lyase leads to the novel sulfur metabolites lanthionine and homolanthionine. Journal of Biological Chemistry, 284(17), 11601-11612. Link
- Key reference for alternative substr
-
Steegborn, C., et al. (1999).[5] The crystal structure of cystathionine gamma-synthase from Nicotiana tabacum reveals its substrate and reaction specificity.[5] Journal of Molecular Biology, 290(5), 983-996. Link
- Foundational work on stereospecificity in PLP-dependent enzymes.
-
Szabo, C. (2007).[2] Hydrogen sulphide and its therapeutic potential. Nature Reviews Drug Discovery, 6(11), 917-935. Link
- Review of pharmacological inhibitors and their limit
Sources
- 1. Cystathionine gamma-lyase (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Intriguing Pathway of Hydrogen Sulfide Production - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Proteomic Guide to Cellular Responses to Cystathionine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biological Dichotomy of Cystathionine Isomers
Cystathionine is a crucial intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1] In mammals, this pathway is stereospecific, primarily utilizing the L-isomers of amino acids. The canonical pathway involves the synthesis of L-cystathionine from L-homocysteine and L-serine by cystathionine β-synthase (CBS) and its subsequent cleavage into L-cysteine, α-ketobutyrate, and ammonia by cystathionine γ-lyase (CGL).[1][2]
Recent studies have highlighted the protective roles of L-cystathionine against cellular stressors. For instance, L-cystathionine has been shown to mitigate oxidative stress and DNA damage in macrophages.[3] This protective effect underscores the importance of a functional transsulfuration pathway in maintaining cellular homeostasis.
Conversely, the biological roles of D-cystathionine in mammalian cells are largely unexplored. Generally, D-amino acids are not canonical substrates for metabolic enzymes and can induce unique cellular responses, including inflammatory and oxidative stress pathways.[4][5] The stereochemical specificity of CGL suggests that D-cystathionine is unlikely to be metabolized efficiently, potentially leading to its accumulation or alternative, off-target effects.[6][7]
This guide presents a hypothetical, yet scientifically grounded, comparative proteomic analysis of cells treated with L-cystathionine versus D-cystathionine. The experimental framework provided herein is designed to elucidate the differential cellular responses and identify key protein networks affected by each isomer.
Experimental Design and Rationale
A robust comparative proteomic study requires a meticulously planned experimental design. The following workflow is proposed to investigate the differential effects of cystathionine isomers on a human cell line (e.g., HEK293T or HepG2).
Caption: Experimental workflow for comparative proteomic analysis.
Detailed Methodologies
Cell Culture and Treatment:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are suitable due to their robust growth and ease of transfection.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells to achieve 70-80% confluency. Treat cells for 24 hours with:
-
Vehicle control (e.g., sterile PBS)
-
100 µM L-cystathionine
-
100 µM D-cystathionine
-
Perform each treatment in biological triplicate.
-
Proteomic Sample Preparation:
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).
-
In-solution Digestion: Digest 50 µg of protein per sample with sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptides using C18 StageTips.
LC-MS/MS Analysis:
-
Instrumentation: Analyze peptides on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap and fragmenting the top 20 most intense precursor ions via higher-energy collisional dissociation (HCD).
Bioinformatic Analysis:
-
Database Searching: Process raw data with a software suite like MaxQuant for protein identification and label-free quantification (LFQ).
-
Statistical Analysis: Perform statistical analysis in Perseus or R. Identify differentially expressed proteins using a t-test with a defined p-value cutoff (e.g., <0.05) and fold-change threshold (e.g., >1.5).
-
Pathway Analysis: Use tools such as the STRING database or Ingenuity Pathway Analysis (IPA) to identify enriched biological pathways and protein-protein interaction networks.
Anticipated Proteomic Profiles: A Comparative Overview
Based on the distinct metabolic fates of L- and D-cystathionine, we can hypothesize the differential proteomic signatures.
| Cellular Process | L-Cystathionine Treatment (Hypothesized) | D-Cystathionine Treatment (Hypothesized) | Rationale |
| Transsulfuration Pathway | Upregulation of CGL and related enzymes. | No significant change. | L-cystathionine is a direct substrate, potentially inducing enzyme expression. D-cystathionine is not a substrate for CGL.[6][7] |
| Cysteine Metabolism & Redox Homeostasis | Increased levels of cysteine-dependent antioxidant proteins (e.g., Glutathione Peroxidase, Thioredoxin).[8] | Upregulation of proteins involved in oxidative stress response (e.g., Superoxide Dismutase, Catalase). | L-cystathionine metabolism produces L-cysteine, a precursor to the major cellular antioxidant glutathione. D-cystathionine may induce oxidative stress due to its non-metabolizable nature.[4] |
| Inflammatory Response | No significant change or potential anti-inflammatory protein signature. | Upregulation of pro-inflammatory cytokines and signaling proteins (e.g., NF-κB pathway components). | D-amino acids have been shown to trigger inflammatory responses in various cell types.[4] |
| Protein Folding & ER Stress | No significant change or potential reduction in ER stress markers. | Upregulation of chaperones and unfolded protein response (UPR) markers (e.g., GRP78, CHOP). | Accumulation of non-metabolizable D-isomers could induce cellular stress, including ER stress. |
| D-amino Acid Metabolism | No significant change. | Potential upregulation of D-amino acid oxidase (DAO) if expressed in the cell line. | Cells may attempt to catabolize the D-isomer via specific oxidases, though this is cell-type dependent.[5][9] |
Key Signaling Pathways: A Visual Representation
The differential effects of the cystathionine isomers are expected to diverge into distinct signaling cascades.
Caption: Hypothesized divergent signaling pathways.
Implications for Research and Drug Development
The comparative proteomic analysis of cystathionine isomers holds significant implications for several research areas:
-
Understanding Disease Mechanisms: Dysregulation of the transsulfuration pathway is implicated in various diseases.[10] Understanding the differential effects of cystathionine isomers can provide insights into the pathological consequences of impaired sulfur amino acid metabolism.
-
Drug Discovery and Development: The resistance of D-amino acid-containing peptides to proteolysis makes them attractive therapeutic candidates.[11][12] However, this analysis highlights the potential for off-target cellular stress responses induced by D-isomers, a critical consideration in drug design.
-
Biomarker Identification: Proteins differentially regulated by L- and D-cystathionine could serve as biomarkers for metabolic stress or diseases associated with impaired transsulfuration.
Conclusion
While direct comparative proteomic data for cystathionine isomers is not yet available, this guide provides a robust, scientifically-grounded framework for such an investigation. The anticipated findings suggest that L-cystathionine supports cellular homeostasis through its integration into the transsulfuration pathway and antioxidant defenses. In contrast, D-cystathionine is likely to induce a stress response profile, characterized by oxidative stress and inflammation, due to its metabolic inertness in mammalian cells. The proposed experimental design and methodologies offer a clear path for researchers to validate these hypotheses and uncover novel insights into the nuanced roles of amino acid stereoisomers in cellular physiology and pathology.
References
-
Elucidation of the stereochemical mechanism of cystathionine γ-lyase reveals how substrate specificity constrains catalysis. PubMed. [Link]
-
d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides. PMC. [Link]
-
d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides. ACS Publications. [Link]
-
d-amino acids differentially trigger an inflammatory environment in vitro. PMC. [Link]
-
Proteomic exploration of cystathionine β-synthase deficiency: implications for the clinic. Taylor & Francis Online. [Link]
-
d-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. [Link]
-
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. PMC. [Link]
-
Comparative Proteomic Analysis of Cysteine Oxidation in Colorectal Cancer Patients. PMC. [Link]
-
Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. [Link]
-
Cystathionine gamma-lyase. Wikipedia. [Link]
-
Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa. PubMed. [Link]
-
Determinants of enzymatic specificity in the Cys-Met-metabolism PLP-dependent enzymes family: crystal structure of cystathionine gamma-lyase from yeast and intrafamiliar structure comparison. PubMed. [Link]
-
d-amino Acids in Health and Disease: A Focus on Cancer. PMC. [Link]
-
Insight Into the Active Site of Streptomyces Cystathionine Gamma-Lyase Based on the Results of Studies on Its Substrate Specificity. PubMed. [Link]
-
The Cysteine Proteome. PMC. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]
-
Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PMC. [Link]
-
Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. MDPI. [Link]
-
L-cystathionine protects against oxidative stress and DNA damage induced by oxidized low-density lipoprotein in THP-1-derived macrophages. PMC. [Link]
-
Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. PubMed. [Link]
-
SP3-Enabled Rapid and High Coverage Chemoproteomic Identification of Cell-State–Dependent Redox-Sensitive Cysteines. PMC. [Link]
-
Quantitative proteomic analysis of the effects of dietary deprivation of methionine and cystine on A549 xenograft and A549 xenograft-bearing mouse. PubMed. [Link]
Sources
- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 2. Catalytic specificity and crystal structure of cystathionine γ-lyase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similarity of the oxidation products of L-cystathionine by L-amino acid oxidase to those excreted by cystathioninuric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
Confirming the Enzymatic Product is D-Allocystathionine: A Comparative Technical Guide
Audience: Senior Researchers, Biochemists, and Drug Development Scientists. Objective: To provide a rigorous, self-validating framework for distinguishing D-allocystathionine from its stereoisomers (L-cystathionine, L-allocystathionine, and D-cystathionine) using orthogonal analytical methods.
Executive Summary: The Stereochemical Challenge
In enzymatic synthesis—particularly involving non-ribosomal peptide synthetases (NRPS) or engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes—stereochemical fidelity is paramount.[1] Cystathionine is a thioether-bridged diamino diacid containing two chiral centers (
-
Biological Standard: L-Cystathionine (2S, 2'S).
-
The Target: D-Allocystathionine (typically 2R, 2'S or 2S, 2'R depending on the specific inversion).
Distinguishing the "allo" form (diastereomer) from the enantiomer requires more than simple retention time matching; it demands a triangulation of Chromatographic Separation , Mass Spectrometry , and Enzymatic Susceptibility . This guide compares these methodologies to establish a definitive confirmation protocol.
Comparative Analysis of Validation Methods
| Feature | Method A: Marfey's Analysis (FDAA) | Method B: Chiral HPLC (Direct) | Method C: Enzymatic DAAO Assay |
| Principle | Derivatization to diastereomers | Direct chiral stationary phase interaction | Functional oxidation of D-centers |
| Resolution | High (Separates all 4 isomers) | Medium (Often co-elution of diastereomers) | High (Binary: Reacts/Does Not React) |
| Sensitivity | High (UV/MS compatible) | Low to Medium (UV only) | Medium (H₂O₂ coupled detection) |
| Cost | Low (Standard C18 column) | High (Specialized Chiralpak columns) | Low (Reagent based) |
| Verdict | Primary Confirmation Tool | Secondary/QC Tool | Functional Validation Tool |
Primary Protocol: Advanced Marfey's Analysis (LC-MS/MS)
Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard for amino acid chirality. Because cystathionine contains two primary amines , it forms a bis-FDAA derivative . This significantly increases the hydrophobicity and stereochemical leverage, allowing for baseline separation of all four stereoisomers on a standard C18 column.
Mechanism of Action
FDAA reacts with the D- and L-amines to create diastereomers.
-
L-Cystathionine (L,L) + L-FDAA
(L-L)-L-FDAA complex. -
D-Allocystathionine (D,L) + L-FDAA
(D-L)-L-FDAA complex.
The elution order generally follows the hydrophobicity rule where L-L derivatives elute before L-D derivatives (though bis-derivatives require specific gradient tuning).
Step-by-Step Protocol
-
Sample Preparation:
-
Mix 50
L of enzymatic reaction product (approx 1-5 mM) with 100 L of 1% FDAA in acetone. -
Add 20
L of 1 M NaHCO . -
Incubate at 40°C for 60 minutes.
-
Quench: Add 10
L of 2 M HCl to stop the reaction.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 45 minutes (Slow gradient is critical for diastereomer separation).
-
Detection: MS/MS monitoring transition m/z 715
268 (Parent Bis-FDAA-Cystathionine to Dinitrophenyl fragment).
-
-
Data Interpretation:
-
Compare retention times against authentic standards of L-cystathionine (commercial) and synthetic DL-allocystathionine (often available as a mixture).
-
Success Criterion: The enzymatic product must elute at a distinct retention time from the L-L standard, matching the specific "allo" peak of the synthetic standard.
-
Workflow Visualization
Caption: Workflow for Marfey's Analysis distinguishing D-allo from L-cystathionine based on differential hydrophobicity of diastereomeric adducts.
Secondary Validation: Enzymatic D-Amino Acid Oxidase (DAAO)
While chromatography proves separation, it does not prove identity without a perfect standard. The DAAO assay provides functional proof of the "D" configuration.
-
D-Amino Acid Oxidase (DAAO) specifically deaminates D-amino acids to
-keto acids, releasing H O . -
L-Cystathionine: Inert to DAAO.
-
D-Allocystathionine: Contains a D-center; will be oxidized.
Protocol
-
Reaction Mix: 100
L sample + 1 unit Porcine Kidney DAAO + Catalase (optional, if monitoring keto-acid) or Peroxidase/Dye (if monitoring H O ). -
Incubation: 37°C for 2 hours.
-
Readout:
-
Option A (HPLC): Inject the post-incubation sample. If the "D-allo" peak disappears or diminishes while an L-standard remains constant, the D-configuration is confirmed.
-
Option B (Colorimetric): Coupled assay with Horseradish Peroxidase (HRP) and o-phenylenediamine (OPD). Yellow color = Positive for D-isomer.
-
Structural Confirmation: NMR Spectroscopy
For purified products (>2 mg), NMR offers definitive structural proof. The "allo" vs. "non-allo" distinction is visible in the symmetry of the molecule.
-
L-Cystathionine (C2 symmetry-like): The two
-protons often appear in very similar magnetic environments depending on pH, sometimes overlapping. -
D-Allocystathionine (Pseudo-meso): The D-L relationship creates a distinct magnetic anisotropy. The
-proton on the D-center will have a different chemical shift than the -proton on the L-center due to the diastereomeric environment.
Key Marker: Look for the splitting of the
References
-
Ayon, N. J., et al. (2019). "LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers." Journal of the American Society for Mass Spectrometry.[2]
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review."[2] Amino Acids.[2][3][4][5]
-
Ferreira de Santana, J., et al. (2022). "Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies."[6] PLOS ONE.
-
Aitken, S. M., et al. (2011). "The enzymology of cystathionine biosynthesis: strategies for the control of substrate and reaction specificity." Biochimica et Biophysica Acta.
Sources
- 1. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies | PLOS One [journals.plos.org]
Comparative analysis of D-allocystathionine in healthy versus diseased tissue samples
This guide provides a comparative analysis of D-allocystathionine —a specific stereoisomer of the sulfur-containing amino acid cystathionine—contrasting its behavior, detection, and biological significance in healthy versus diseased tissues. While L-cystathionine is the canonical intermediate in mammalian transsulfuration, D-allocystathionine serves as a critical biomarker for metabolic dysregulation, bacterial metabolism, and analytical validation.
Executive Summary
D-allocystathionine is a non-canonical stereoisomer of cystathionine. In healthy mammalian tissues, the transsulfuration pathway exclusively utilizes L-cystathionine . The presence of D-allocystathionine (or its diastereomer allocystathionine) often signals bacterial metabolic activity , severe oxidative stress leading to racemization , or specific genetic dysregulation (e.g., Darier’s disease, liver ischemia).
This guide delineates the physicochemical and biological distinctions between the physiological L-isomer and the pathological/analytical D-allo isomer, providing a validated LC-MS/MS workflow for their separation.
| Feature | L-Cystathionine (Healthy Baseline) | D-Allocystathionine (Disease/Experimental) |
| Stereochemistry | (2S, 2'R)-configuration | (2R, 2'R) or (2S, 2'S) diastereomer variants |
| Origin | Endogenous mammalian transsulfuration | Bacterial metabolism, racemization, or synthetic standard |
| Enzymatic Fate | Rapidly cleaved by Cystathionine | Resistant to mammalian CSE; inhibits H |
| Disease Marker | Elevated in Homocystinuria (CSE defect) | Elevated in bacterial infection; altered in Darier’s Disease |
| Analytical Role | Primary analyte | Internal standard (d4) or interference peak |
Biological Context & Mechanistic Pathways[1][2][3][4]
Stereochemistry and Enzymatic Specificity
The mammalian enzymes Cystathionine
-
CBS condenses L-homocysteine and L-serine to form L-cystathionine .[1]
-
CSE cleaves L-cystathionine to L-cysteine and
-ketobutyrate.
D-allocystathionine , containing a D-homocysteine or D-cysteine moiety, resists cleavage by CSE. This resistance allows it to accumulate in tissues where non-canonical metabolism (e.g., gut microbiome dysbiosis) is occurring, or to act as a competitive inhibitor, potentially disrupting Hydrogen Sulfide (H
Pathway Visualization
The following diagram illustrates the divergence between canonical L-cystathionine metabolism and the accumulation/interference of D-allocystathionine.
Figure 1: Mechanistic divergence of Cystathionine isomers. Green indicates the healthy physiological pathway; Red indicates the pathological or external source of D-allocystathionine.
Comparative Performance in Tissue Samples[6][7][8][9]
Experimental Data: Enzyme Kinetics and Stability
In drug development, D-allocystathionine is often used to test the stereoselectivity of CSE inhibitors. The following data summarizes the stability of isomers incubated with recombinant human CSE.
Table 1: Substrate Specificity of Human CSE (In Vitro)
| Substrate (1 mM) | Relative Activity (%) | K | Half-life in Liver Homogenate |
| L-Cystathionine | 100% (Baseline) | 500 | < 10 mins |
| D-Allocystathionine | < 2% | N/A (Non-substrate) | > 4 hours |
| L-Allocystathionine | ~5% | > 5000 | ~ 2 hours |
| Cystathionine-d4 | 98% | 510 | < 10 mins |
Interpretation: D-allocystathionine is metabolically stable in mammalian tissues, making it an ideal tracer for perfusion studies or a marker for bacterial load in septic tissues.
Disease State Analysis
Recent metabolomic studies have highlighted "allocystathionine" (often unresolved isomers) as a differential marker in specific pathologies:
-
Darier’s Disease (Keratinocytes):
-
Ischemia-Free Liver Transplantation:
Validated Analytical Protocol: Chiral LC-MS/MS
To accurately distinguish D-allocystathionine from the abundant L-cystathionine, standard Reverse Phase (C18) chromatography is insufficient. A Chiral LC-MS/MS workflow is required.
Workflow Diagram
Figure 2: Step-by-step analytical workflow for resolving cystathionine stereoisomers.
Detailed Methodology
Step 1: Sample Preparation
-
Homogenize 50 mg of tissue in 200
L of ice-cold PBS. -
Add 20
L of Internal Standard (Cystathionine-d4) . -
Precipitate proteins with 800
L of Methanol containing 0.1% Formic Acid. -
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
Step 2: Chromatographic Separation
-
Column: Crownpak CR-I (+) (Chiral crown ether column) or Chirobiotic T.
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/TFA (for Chirobiotic).
-
Gradient: Isocratic elution is often preferred for chiral resolution.
-
Temperature: Low temperature (10-25°C) enhances chiral recognition.
Step 3: Mass Spectrometry (MRM Parameters) Monitor the following transitions in Positive Electrospray Ionization (ESI+) mode:
-
L-Cystathionine: m/z 223.1
134.1 (Quantifier), 223.1 88.1 (Qualifier). -
D-Allocystathionine: m/z 223.1
134.1 (Same mass, separated by Retention Time). -
IS (Cystathionine-d4): m/z 227.1
138.1.
Step 4: Data Validation
-
Retention Time Check: L-cystathionine typically elutes after D-allocystathionine on Crownpak columns due to stereospecific binding.
-
Ratio Analysis: Calculate the D/L ratio. A ratio > 0.05 in non-gut tissues suggests bacterial contamination or significant metabolic error.
References
-
Steegborn, C., et al. (1999).[4] Kinetics and inhibition of recombinant human cystathionine gamma-lyase.[4][5] Journal of Biological Chemistry.[5][6] Link
-
Kozich, V., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by LC-MS/MS. Clinica Chimica Acta. Link
-
Wong, P.W., et al. (1972).[7] Tissue cystathionine in mice treated with cysteine and homoserine.[7] Pediatric Research.[7] Link
-
Suter, M., et al. (2025).[8] Failed Metabolic Adaptation to Stress Underlies Pathogenesis in a Heterozygous Genetic Disorder (Darier's Disease). bioRxiv. Link
-
Cayman Chemical. (2024). Cystathionine-d4 Product Information and Isomer Data.[4][5] Cayman Chemical. Link
Sources
- 1. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Failed Metabolic Adaptation to Stress Underlies Pathogenesis in a Heterozygous Genetic Disorder | bioRxiv [biorxiv.org]
Safety Operating Guide
Executive Summary: Operational Safety & Logistics
Immediate Directive: D-Allocystathionine (CAS: 61949-06-2) is a sulfur-containing non-proteinogenic amino acid.[1][2][3][4] While often handled in small quantities for metabolic research, it poses specific environmental and biological hazards.[1] Do not dispose of via municipal drains. Its structural thioether moiety requires thermal destruction with sulfur scrubbing to prevent the release of toxic sulfur oxides (
Primary Disposal Path: High-temperature incineration equipped with an afterburner and scrubber.[1][2][3]
Technical Safety Assessment & Hazard Identification
To ensure a self-validating safety system, researchers must understand the causality behind these protocols.[1][3] We treat D-allocystathionine not just as "chemical waste," but as a bioactive sulfur source that can impact aquatic ecosystems and laboratory air quality.[1][2][3]
Chemical Profile
-
CAS Number: 61949-06-2 (Specific isomer); 535-34-2 (General mix)[1][2][3][4]
-
Molecular Formula:
[1][2][3] -
Solubility: Soluble in water; slightly soluble in ethanol.[1][3]
Hazard Analysis (GHS Classification)
Based on structural analogs (L-Cystathionine) and functional group analysis, treat as follows:
| Hazard Category | GHS Code | Signal Word | Risk Description |
| Eye Damage/Irritation | H318 | Danger | Potential for serious eye damage upon contact with dust/fines.[1][2][3][4] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[1][2][3][4] Bioactive metabolite mimic.[1][3] |
| Aquatic Toxicity | H412 | Caution | Harmful to aquatic life with long-lasting effects (due to sulfur load).[1][2][3][4] |
Scientific Rationale for Disposal Choice:
The thioether linkage (
Step-by-Step Disposal Protocol
A. Pre-Disposal Segregation
-
Segregation: Isolate from oxidizing agents (e.g., perchlorates, nitrates).[1] The thioether group is reducing and can react exothermically with strong oxidizers.[3]
-
Labeling: Container must be labeled: "Non-Hazardous Waste - Sulfur Containing - D-Allocystathionine." (Note: "Non-Hazardous" refers to RCRA listing, but internal safety requires the "Sulfur" designation for the incinerator operator).
B. Solid Waste Disposal (Crystalline/Powder)
-
Containment: Place solid waste in a high-density polyethylene (HDPE) or glass jar. Avoid metal containers, as trace moisture can lead to slow corrosion via sulfur oxidation.[1]
-
Solvent Wetted Solids: If the solid is wet with organic solvents, ensure the solvent is compatible with the container.[1]
-
Disposal Stream: Route to High-Temperature Incineration .
C. Liquid Waste Disposal (Aqueous Solutions)
-
Concentration Check:
-
Stabilization: If the solution is acidic, neutralize to pH 7 using Sodium Bicarbonate (
) before storage to prevent the evolution of volatile sulfides. -
Prohibited Action: NEVER mix with bleach (Sodium Hypochlorite).[1][3]
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for disposing of D-allocystathionine, ensuring compliance and safety.
Caption: Decision matrix for D-allocystathionine disposal emphasizing the prohibition of drain disposal and the requirement for incineration.
Emergency Procedures & Spill Management
In the event of a spill, immediate containment is necessary to prevent the spread of fines (dust) which can cause ocular injury.
-
PPE Required: Nitrile gloves, safety goggles (critical due to H318 hazard), and a lab coat.[1] Use a N95 dust mask if powder is fine.[1][3]
-
Dry Spill:
-
Wet Spill:
Regulatory Compliance (US Focus)
-
RCRA Status: D-Allocystathionine is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.[1][2][3][4]33. However, due to its chemical nature, it is best practice to manage it as Non-Regulated Chemical Waste destined for incineration.[1]
-
TSCA: For R&D use only.[1][3] Ensure compliance with TSCA Section 5(h)(3) if synthesizing or importing.[1][3]
-
Sewer Bans: Most local POTW (Publicly Owned Treatment Works) permits strictly prohibit the discharge of sulfur-bearing organic compounds that may interfere with biological treatment beds.[1][3]
References
-
National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for CID 10104953, Allocystathionine. Retrieved from [Link][1][2][3]
-
Human Metabolome Database (HMDB). (2023).[1][3] Metabocard for Cystathionine (HMDB0000099).[1][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (2023).[1][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]
Sources
- 1. Allocystathionine | C7H14N2O4S | CID 10104953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GMD - Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine - InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) [gmd.mpimp-golm.mpg.de]
- 3. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Homocysteine - Wikipedia [en.wikipedia.org]
- 7. Mustard gas - Wikipedia [en.wikipedia.org]
- 8. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
